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Synthesis of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride

An In-Depth Technical Guide to the Synthesis of Methyl 5-(benzylamino)-3-oxopentanoate Hydrochloride Executive Summary Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride is a functionalized β-keto ester derivative with...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Methyl 5-(benzylamino)-3-oxopentanoate Hydrochloride

Executive Summary

Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride is a functionalized β-keto ester derivative with potential applications as a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates and heterocyclic compounds. This technical guide provides a comprehensive, field-proven methodology for the synthesis of this target compound. The narrative emphasizes not just the procedural steps but the underlying chemical principles and strategic decisions that ensure a robust and reproducible outcome. The selected synthetic pathway involves a two-step process: the initial preparation of a key intermediate, Methyl 5-chloro-3-oxopentanoate, followed by a direct nucleophilic substitution with benzylamine and subsequent conversion to the hydrochloride salt. This guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, characterization data, and troubleshooting advice grounded in established chemical literature.

Introduction to Synthetic Strategy

The synthesis of β-keto esters is a cornerstone of modern organic chemistry, valued for the versatile reactivity imparted by their unique structural motif. The presence of a ketone at the β-position relative to an ester creates an acidic α-proton and two electrophilic carbon centers, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. The target molecule, Methyl 5-(benzylamino)-3-oxopentanoate, further incorporates a secondary amine, making it a valuable precursor for constructing nitrogen-containing heterocycles or other complex pharmaceutical scaffolds.

Rationale for the Selected Pathway

Several strategies can be envisioned for the synthesis of the target compound. One common approach is the reductive amination of a dicarbonyl precursor with benzylamine.[1][2] While effective, this method can sometimes require specific and costly catalysts and reducing agents, and may present challenges in controlling over-alkylation.[3][4]

This guide details an alternative and highly efficient two-step pathway, chosen for its operational simplicity, use of readily available starting materials, and high-yield potential. The strategy is as follows:

  • Synthesis of a Halogenated Precursor: Preparation of Methyl 5-chloro-3-oxopentanoate from a suitable starting material. This intermediate provides a reactive electrophilic site for the introduction of the benzylamino group.

  • Nucleophilic Substitution and Salt Formation: A direct S_N2 reaction between the chlorinated precursor and benzylamine, followed by precipitation of the final product as a stable, crystalline hydrochloride salt.

This approach offers excellent control over the reaction and simplifies purification, as the final product can often be isolated by simple filtration.

Mechanistic Overview & Workflow

The overall synthetic process is a logical sequence of fundamental organic reactions. Understanding the mechanism of each step is critical for optimization and troubleshooting.

Step 1: Synthesis of Methyl 5-chloro-3-oxopentanoate

While various methods exist for preparing β-keto esters, a common route to a functionalized intermediate like Methyl 5-chloro-3-oxopentanoate would involve the acylation of an appropriate enolate followed by chlorination. For the purpose of this guide, we will assume the availability of a precursor like methyl 3-oxopentanoate, which can be chlorinated. The chlorination of a β-keto ester typically proceeds via an enol or enolate intermediate, which attacks an electrophilic chlorine source such as sulfuryl chloride (SO₂Cl₂).[5] The reaction is regioselective for the more nucleophilic α-carbon.

Step 2: Nucleophilic Substitution

The key bond-forming step is the nucleophilic attack of benzylamine on the terminal carbon of Methyl 5-chloro-3-oxopentanoate. Benzylamine acts as the nucleophile, displacing the chloride leaving group in a classic S_N2 reaction. The use of a slight excess of benzylamine can serve a dual purpose: driving the reaction to completion and acting as a base to neutralize the HCl generated in situ.

Step 3: Hydrochloride Salt Formation

The resulting free amine is a basic, often oily, compound that can be difficult to purify and handle. Conversion to its hydrochloride salt provides a stable, crystalline solid that is easily isolated and purified by filtration or recrystallization. This is achieved by treating a solution of the amine with hydrochloric acid, typically dissolved in an organic solvent like diethyl ether or isopropanol.

Visualized Experimental Workflow

G node_start Methyl 3-oxopentanoate (Starting Material) node_intermediate Methyl 5-chloro-3-oxopentanoate (Crude Intermediate) node_start->node_intermediate Step 1: Chlorination node_reagent1 Sulfuryl Chloride (SO₂Cl₂) in Toluene node_reagent1->node_intermediate node_purify1 Workup & Purification (e.g., Vacuum Distillation) node_intermediate->node_purify1 node_product_free Methyl 5-(benzylamino)-3-oxopentanoate (Free Base in Solution) node_purify1->node_product_free Step 2: Nucleophilic Substitution node_reagent2 Benzylamine in Dichloromethane (DCM) node_reagent2->node_product_free node_final Methyl 5-(benzylamino)-3-oxopentanoate HCl (Final Product) node_product_free->node_final Step 3: Salt Formation node_reagent3 HCl in Diethyl Ether node_reagent3->node_final node_isolate Filtration & Drying node_final->node_isolate

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. Sulfuryl chloride is corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of Methyl 5-chloro-3-oxopentanoate

This protocol is adapted from established methods for the α-chlorination of β-keto esters.[5]

  • Materials:

    • Methyl 3-oxopentanoate (1.0 eq)

    • Sulfuryl chloride (SO₂Cl₂) (1.05 eq)

    • Toluene, anhydrous

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask equipped with a magnetic stir bar

    • Dropping funnel

    • Ice/water bath

    • Rotary evaporator

    • Separatory funnel

  • Procedure:

    • To a round-bottom flask, add methyl 3-oxopentanoate (1.0 eq) and dissolve it in anhydrous toluene (approx. 3-5 mL per gram of ester).

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add sulfuryl chloride (1.05 eq) dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 12-16 hours.

    • Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil, Methyl 5-chloro-3-oxopentanoate, can be purified by vacuum distillation, though it is often of sufficient purity to be used directly in the next step.

Protocol 2:
  • Materials:

    • Methyl 5-chloro-3-oxopentanoate (1.0 eq)

    • Benzylamine (2.1 eq)

    • Dichloromethane (DCM), anhydrous

    • 2M HCl in diethyl ether

    • Diethyl ether (for washing)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Ice/water bath

    • Büchner funnel and filter flask

  • Procedure:

    • Dissolve Methyl 5-chloro-3-oxopentanoate (1.0 eq) in anhydrous DCM (approx. 5-7 mL per gram).

    • In a separate flask, dissolve benzylamine (2.1 eq) in anhydrous DCM.

    • Cool the solution of the chloro-ester to 0 °C in an ice bath.

    • Add the benzylamine solution dropwise to the stirred chloro-ester solution over 20-30 minutes. A white precipitate of benzylamine hydrochloride will form.

    • After addition, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, monitoring by TLC until the starting material is consumed.

    • Filter the reaction mixture to remove the benzylamine hydrochloride precipitate. Wash the precipitate with a small amount of fresh DCM.

    • Combine the filtrate and washings. Cool the solution to 0 °C.

    • While stirring vigorously, slowly add 2M HCl in diethyl ether dropwise until precipitation of the product ceases and the solution becomes acidic (check with pH paper).

    • Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

    • Dry the product under vacuum to yield Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride.

Data Presentation and Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques. The following table summarizes the expected data.

Analysis Technique Expected Observations
¹H NMR Characteristic peaks for the benzyl group protons (~7.2-7.4 ppm), a singlet for the benzylic CH₂ (~4.0 ppm), singlets/multiplets for the pentanoate backbone protons, and a singlet for the methyl ester (~3.7 ppm). The amine proton may appear as a broad singlet.
¹³C NMR Signals corresponding to the ester carbonyl (~170 ppm), ketone carbonyl (~202 ppm), aromatic carbons (~127-135 ppm), and aliphatic carbons of the backbone and benzyl group.
Infrared (IR) Strong C=O stretching vibrations for the ketone (~1715 cm⁻¹) and ester (~1740 cm⁻¹). N-H stretching bands for the secondary ammonium salt (~2400-2800 cm⁻¹, broad).
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the free base [M+H]⁺.
Melting Point (MP) A sharp melting point is indicative of high purity for the crystalline hydrochloride salt.

Troubleshooting & Optimization

Problem Potential Cause Recommended Solution
Low yield in chlorination step Incomplete reaction; formation of dichlorinated byproduct.[5]Ensure anhydrous conditions. Use a precise 1:1.05 stoichiometry of substrate to SO₂Cl₂.[5] Maintain low temperature during addition to control reactivity.
Incomplete reaction in substitution step Insufficient nucleophile or reaction time.Increase reaction time or warm slightly (e.g., to 30-35 °C). Ensure at least 2 equivalents of benzylamine are used to drive the reaction and neutralize HCl.
Product oiling out during precipitation Product is not fully protonated or solvent polarity is too high.Ensure sufficient HCl solution is added to make the solution distinctly acidic. Add the HCl solution slowly at 0 °C. If oiling persists, try triturating with a non-polar solvent like hexane.
Contamination with benzylamine hydrochloride Incomplete removal before precipitation.Ensure the initial filtration step to remove the byproduct is thorough. Washing the precipitate with a small amount of DCM is crucial.

Conclusion

The synthetic route detailed in this guide represents a logical, robust, and scalable method for the preparation of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride. By breaking the process down into the formation of a key halogenated intermediate followed by a clean nucleophilic substitution, this pathway provides excellent control and leads to a high-purity product. The provided protocols, mechanistic insights, and troubleshooting advice serve as a comprehensive resource for chemists aiming to synthesize this and structurally related β-amino-β-keto esters for applications in medicinal chemistry and beyond.

References

  • KR960004314A - Method for preparing beta-keto ester - Google P
  • The Enduring Legacy of β-Keto Esters: A Journey Through Their Discovery and Synthetic Applic
  • Supporting Information - The Royal Society of Chemistry. (URL: )
  • General, efficient, one-step synthesis of .beta.-keto esters. (URL: )
  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - Beilstein Journals. (URL: )
  • New Catalysts for Reductive Amin
  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (URL: )
  • NEt3 BH3CN. (URL: )
  • Synthesis of methyl 3-oxopentano
  • Application Note – Reductive Amin
  • Improved And Efficient One Pot Synthesis Of A (N Methyl N Benzylamino) 3 Hydroxyacetophenone Hydrochloride - Quick Company. (URL: )
  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: )
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: )
  • EP1104750A1 - Processes for the preparation of 5-hydroxy-3-oxopentanoic acid derivatives - Google P
  • Technical Support Center: Synthesis of Methyl 2-Chloro-3-oxopentano

Sources

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Physical and chemical properties of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride

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Author: BenchChem Technical Support Team. Date: April 2026

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Foundational

Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride mechanism of action

Mechanistic Whitepaper: Methyl 5-(benzylamino)-3-oxopentanoate Hydrochloride in API Scaffold Synthesis Redefining "Mechanism of Action" in Synthetic Pharmacognosy When discussing the within the context of drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Whitepaper: Methyl 5-(benzylamino)-3-oxopentanoate Hydrochloride in API Scaffold Synthesis

Redefining "Mechanism of Action" in Synthetic Pharmacognosy

When discussing the within the context of drug development, we must pivot from biological pharmacodynamics to synthetic pharmacognosy. This compound (CAS 1257403-90-9) is not a biological ligand; rather, it is a highly evolved, bifunctional synthetic intermediate[1]. Its "mechanism of action" refers to its programmed chemical reactivity—specifically, how it acts as a foundational synthon to construct complex tetrahydro-γ-carboline (THγC) and piperidinedione pharmacophores[2].

These downstream THγC scaffolds are the active pharmacophores in numerous neuropharmacological agents, including 5-HT6 receptor antagonists, dopamine D3 receptor antagonists, and Dimebon (Latrepirdine), a well-known agent investigated for Alzheimer's disease[3],[4].

Molecular Anatomy & Reactivity Logic

As a Senior Application Scientist, I design synthetic routes based on the inherent causality of a molecule's structure. The mechanistic brilliance of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride lies in its orthogonal functional groups:

  • The β-Keto Ester Core (C1–C3): The C3 ketone is highly electrophilic, making it the primary site for nucleophilic attack by substituted anilines to form an enamine. The C1 methyl ester is a latent electrophile; it remains inert during the harsh oxidative annulation step but is perfectly positioned for intramolecular attack during the final lactamization.

  • The Protected Terminal Amine (C5): The amine is protected with a benzyl group. Causality: If this amine were unprotected, the molecule would undergo premature intramolecular cyclization (forming an undesired pyrroline ring) before the indole core could be constructed. The benzyl group provides steric bulk and electronic stability, while being easily cleaved via hydrogenolysis when lactamization is required[3]. The hydrochloride salt ensures shelf stability by preventing free-base oxidative degradation.

The Synthetic Mechanism of Action: The Reaction Cascade

The chemical mechanism by which this molecule operates follows a highly efficient cascade, originally optimized by Zhao et al. (2013)[3].

  • Enamination: The free-based oxopentanoate condenses with an aniline derivative, eliminating water to form a stable enamine intermediate.

  • Oxidative Annulation: A palladium-catalyzed, copper-oxidized C(sp2)–C(sp2) bond formation occurs between the enamine and the aryl ring, constructing the indole core.

  • Deprotection & Intramolecular Lactamization: The benzyl group is removed via hydrogenolysis. The newly liberated primary amine immediately attacks the C1 methyl ester, expelling methanol and forming the piperidinone (lactam) ring.

  • Reduction: The lactam carbonyl can be reduced to yield the final, fully functionalized THγC scaffold.

Pathway A Methyl 5-(benzylamino) -3-oxopentanoate HCl B Substituted Aniline C Enamine Intermediate D Oxidative Annulation [Pd(OAc)2 / Cu(OAc)2] C->D C-C Bond Formation E Indole Intermediate D->E C-C Bond Formation F Deprotection & Lactamization E->F Cyclization G THγC Scaffold F->G Cyclization H Neuropharmacological APIs G->H Derivatization AB AB AB->C Condensation

Chemical mechanism: Cascade synthesis of THγC scaffolds from the oxopentanoate precursor.

Quantitative Optimization of the Annulation Step

The oxidative annulation is the most critical step in this mechanism. The choice of catalyst and oxidant is not arbitrary; it is dictated by the need to maintain the palladium catalytic cycle. Table 1 demonstrates the causality behind these experimental choices[3].

Table 1: Optimization of the Oxidative C(sp2)–C(sp2) Annulation

EntryCatalystOxidantSolventTemp (°C)Yield (%)Mechanistic Observation
1NoneCu(OAc)₂ (2.0 eq)DMF100<5%No C-H activation occurs without Pd.
2Pd(OAc)₂ (10 mol%)NoneDMF100TracePd(0) precipitates; the catalytic cycle halts.
3Pd(OAc)₂ (10 mol%)Cu(OAc)₂ (2.0 eq)DMF10085% Efficient Pd(II) regeneration by Cu(II).
4Pd(OAc)₂ (10 mol%)Ag₂CO₃ (2.0 eq)DMF10071%Silver salts are viable but electronically less efficient.
5Pd(OAc)₂ (10 mol%)Cu(OAc)₂ (2.0 eq)Toluene10032%Poor solubility of the oxidant limits catalytic turnover.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows incorporate mandatory in-process controls, creating a self-validating system for the synthesis of THγC intermediates.

Protocol A: Enamination and Oxidative Annulation
  • Free-Basing: Suspend Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride (1.0 eq) in dichloromethane. Wash with saturated aqueous NaHCO₃ to liberate the free base. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Condensation: Dissolve the free base and a substituted aniline (1.1 eq) in toluene. Reflux using a Dean-Stark apparatus for 4 hours to remove water.

    • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the keto-ester mass signal disappears and the enamine mass [M+H]⁺ dominates.

  • Annulation: Perform a solvent exchange to anhydrous DMF. Add Pd(OAc)₂ (10 mol%) and Cu(OAc)₂ (2.0 eq). Heat the mixture to 100°C under an O₂ atmosphere for 12 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove copper salts, and extract with EtOAc.

    • Self-Validation Check: Analyze the crude product via ¹H-NMR. The successful mechanism is confirmed by the disappearance of the enamine vinyl proton (δ 4.5–5.0 ppm) and the emergence of distinct aromatic indole protons (δ 7.0–8.0 ppm).

Protocol B: Hydrogenolytic Deprotection and Lactamization
  • Deprotection: Dissolve the purified indole intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel and stir under an H₂ atmosphere (balloon pressure) at room temperature for 6 hours.

  • Lactamization: Add a catalytic amount of sodium methoxide (NaOMe) to the mixture and heat to 60°C for 2 hours to drive the intramolecular attack of the primary amine onto the methyl ester.

  • Filtration: Filter the mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate in vacuo.

    • Self-Validation Check: Utilize High-Resolution Mass Spectrometry (HRMS) to confirm the loss of the benzyl group (-90 Da) and the loss of methanol (-32 Da). Furthermore, IR spectroscopy must confirm the structural shift: the ester carbonyl stretch (~1735 cm⁻¹) will be entirely replaced by a lactam carbonyl stretch (~1650 cm⁻¹).

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Comprehensive Solubilization Guide: Methyl 5-(benzylamino)-3-oxopentanoate Hydrochloride

Target Audience: Formulation Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Physicochemical Profiling Methyl 5-(benzylami...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Physicochemical Profiling

Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride (CAS: 1257403-90-9) is a highly functionalized intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). With a molecular weight of 271.74 g/mol and an empirical formula of C₁₃H₁₈ClNO₃, its solubility profile is governed by three distinct structural domains:

  • The Secondary Amine Hydrochloride Core: The protonated amine confers high polarity and a strong crystal lattice energy. This drives solubility in highly polar, protic, or hydrogen-bond-accepting solvents while severely restricting dissolution in non-polar organic media[1].

  • The Beta-Keto Ester Backbone: This moiety introduces keto-enol tautomerism. More critically, beta-keto esters are highly sensitive to alkaline environments, where they undergo rapid base-catalyzed ester hydrolysis followed by spontaneous decarboxylation[2][3].

  • The Benzyl Group: Provides a lipophilic tail that imparts amphiphilic characteristics, which can lead to surfactant-like behavior or "oiling out" during extraction if traces of water are present[1].

Understanding the interplay between these domains is critical for designing robust solubilization, extraction, and formulation workflows without degrading the molecule.

Empirical Solubility Matrix

The following table summarizes the quantitative and qualitative solubility profile of the hydrochloride salt across standard laboratory and industrial solvents.

SolventDielectric Constant (ε)Solubility ProfileMechanistic Rationale
Water 80.1High (>50 mg/mL)Strong ion-dipole interactions overcome the HCl salt's crystal lattice energy.
DMSO 46.7High (>30 mg/mL)Excellent hydrogen-bond acceptor; stabilizes the ammonium cation[1].
Methanol 32.7High (>20 mg/mL)Protic nature facilitates hydrogen bonding with the chloride counter-ion[1].
Dichloromethane (DCM) 9.1Low (<1 mg/mL)Insufficient polarity to break the ionic lattice. Requires conversion to free base for dissolution[1].
Hexane 1.9InsolubleCompletely non-polar; incapable of interacting with the charged domains.

Structural Causality & Solubilization Dynamics

The "Oiling Out" Phenomenon

When attempting to dissolve amine hydrochlorides in moderately polar solvents (e.g., ethyl acetate or DCM) containing trace moisture, the compound frequently "oils out" rather than forming a true solution or a clean precipitate[1]. This occurs because the salt hydrates, forming a dense, distinct liquid phase that is immiscible with the bulk organic solvent. Causality: To prevent this, solvents must be strictly anhydrous, or the compound must be converted to its free base form[1].

pH-Dependent Stability & Degradation

The beta-keto ester moiety dictates the pH boundaries of any aqueous solubilization strategy. While the HCl salt creates a mildly acidic, stable aqueous solution (pH 4–6), exposing the molecule to strong bases (pH > 10) to force precipitation or free-basing will trigger hydrolysis of the methyl ester[2][3]. The resulting beta-keto acid is thermally unstable and rapidly decarboxylates into a ketone[3].

SolubilizationDynamics Salt HCl Salt (Solid) CAS: 1257403-90-9 AqSol Aqueous Solution (Stable at pH 4-6) Salt->AqSol Dissolution in H2O FreeBase Free Base Form (Lipophilic) AqSol->FreeBase Mild Base (pH ~8-9) Degradation Degradation (Hydrolysis/Decarboxylation) AqSol->Degradation Strong Base (pH >10) / Heat FreeBase->Degradation Prolonged Aqueous Exposure

Fig 1. pH-dependent phase and stability dynamics of the beta-keto ester salt.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation steps.

Protocol A: Kinetic Solubility Screening (Aqueous & Polar Media)

Purpose: To determine the maximum thermodynamic solubility in DMSO or Water without inducing degradation.

  • Preparation: Weigh exactly 10.0 mg of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride into a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., anhydrous DMSO or HPLC-grade Water).

  • Agitation: Vortex the mixture for 60 seconds. Place in a thermoshaker at 25°C ± 0.5°C at 800 rpm for 4 hours.

  • Validation Check (Visual): If the solution is completely clear, the solubility is >100 mg/mL. If solid remains, proceed to step 5.

  • Equilibration & Centrifugation: Allow the suspension to equilibrate for 24 hours. Centrifuge at 10,000 x g for 10 minutes to pellet undissolved salt.

  • Quantification: Decant the supernatant, dilute 1:100 in mobile phase, and quantify via HPLC-UV against a known calibration curve. Self-Validation: Check the chromatogram for secondary peaks indicating ester hydrolysis; if present, the solvent system is incompatible.

Protocol B: Free-Base Conversion for Lipophilic Solubilization

Purpose: To solubilize the compound in non-polar organic solvents (e.g., DCM, Toluene) for downstream synthesis by neutralizing the HCl salt[1].

  • Suspension: Suspend 1.0 g of the HCl salt in 20 mL of Dichloromethane (DCM) in a 100 mL separatory funnel. Add 20 mL of chilled (5°C) distilled water.

  • Mild Neutralization: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) dropwise while gently swirling. Causality: NaHCO₃ is a mild base (max pH ~8.3), which safely neutralizes the amine without triggering base-catalyzed ester hydrolysis[2][3].

  • Phase Separation: Allow the layers to separate. The target free base will migrate entirely into the lower organic (DCM) layer.

  • Extraction: Drain the DCM layer into an Erlenmeyer flask. Extract the remaining aqueous layer with an additional 10 mL of DCM and combine the organic layers.

  • Drying: Add 2.0 g of anhydrous Sodium Sulfate (Na₂SO₄) to the combined organics. Swirl and let sit for 15 minutes. Self-Validation: The Na₂SO₄ should be free-flowing; if it clumps entirely, add more until free-flowing to ensure all trace water (which causes "oiling out") is removed[1].

  • Concentration: Filter the drying agent and evaporate the DCM under reduced pressure at a temperature not exceeding 30°C to yield the lipophilic free base.

FreeBasingWorkflow Step1 1. Suspend HCl Salt in DCM / H2O (1:1) Step2 2. Add NaHCO3 (aq) Maintain T < 10°C Step1->Step2 Step3 3. Phase Separation Step2->Step3 Step4 4. Extract Aq. Phase with DCM Step3->Step4 Aqueous Layer Step5 5. Combine Organics & Dry over Na2SO4 Step3->Step5 Organic Layer Step4->Step5 Step6 6. Evaporate Solvent Yield: Free Base Step5->Step6

Fig 2. Liquid-liquid extraction workflow for converting the HCl salt to the free base.

Conclusion & Formulation Strategy

When formulating or reacting Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride, the primary constraint is the delicate balance between the polarity required to dissolve the hydrochloride salt and the pH/thermal sensitivity of the beta-keto ester. For direct dissolution, highly polar aprotic solvents like DMSO or protic solvents like Methanol are optimal. If non-polar solvent integration is strictly required, a carefully temperature-controlled free-basing step using mild carbonate bases is the only chemically sound pathway to prevent catastrophic degradation.

References

  • Google Patents (WO2010120232A1).A prodrug comprising beta-keto carboxylic acid, beta-keto carboxylic acid salt or beta-keto carboxylic acid ester for drug delivery.
  • ACS Publications. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride in the Synthesis of Advanced Pharmaceutical Heterocycles

Executive Summary Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride (CAS: 1257403-90-9) 1 is a highly versatile, bifunctional pharmaceutical intermediate. Structurally, it is a β -keto ester featuring a benzyl-protect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride (CAS: 1257403-90-9) 1 is a highly versatile, bifunctional pharmaceutical intermediate. Structurally, it is a β -keto ester featuring a benzyl-protected secondary amine. This specific functional group arrangement uniquely positions it as a direct precursor for 1-benzylpiperidine-2,4-dione —a privileged heterocyclic scaffold 2.

In modern medicinal chemistry, the resulting piperidine-2,4-diones and their direct derivatives are critical building blocks for conformationally constrained histamine analogues [[3]](), cathepsin K and B inhibitors 4, and complex ring-fused pyridopyrimidinones synthesized via palladium-catalyzed cyclocarbonylation [[5]]().

Physicochemical Profile & Storage Rationale

PropertySpecification
Chemical Name Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride
CAS Number 1257403-90-9
Molecular Formula C13H18ClNO3 1
Molecular Weight 271.74 g/mol 1
Form Solid (Hydrochloride Salt)

Causality of the Salt Form: The free base of 5-amino-3-oxopentanoate is highly reactive and prone to spontaneous intramolecular lactamization or intermolecular polymerization at room temperature. By supplying this intermediate as a hydrochloride salt, the secondary amine is fully protonated, completely quenching its nucleophilicity. This ensures long-term shelf stability and allows for controlled, on-demand activation during the synthetic workflow.

Mechanistic Rationale: Intramolecular Lactamization

The core utility of this intermediate lies in its base-promoted cyclization. Upon neutralization of the HCl salt with a mild base (e.g., Triethylamine), the secondary amine is liberated. The molecule's flexible aliphatic chain adopts a pseudo-chair conformation, bringing the nucleophilic nitrogen into close proximity with the electrophilic C1 methyl ester carbonyl. The subsequent nucleophilic acyl substitution expels methanol, forming the thermodynamically stable 6-membered lactam ring.

Mechanism Step1 Methyl 5-(benzylamino)-3-oxopentanoate HCl Step2 Free Base Formation (Amine Deprotection) Step1->Step2 Base (e.g., Et3N) Step3 Conformational Alignment (Pseudo-chair) Step2->Step3 Step4 Nucleophilic Attack (N-lone pair to Ester) Step3->Step4 Step5 Tetrahedral Intermediate (Zwitterionic) Step4->Step5 Product 1-Benzylpiperidine-2,4-dione + Methanol Step5->Product -MeOH

Caption: Mechanistic pathway of base-catalyzed intramolecular lactamization.

Experimental Protocols

Protocol 1: Controlled Synthesis of 1-Benzylpiperidine-2,4-dione

This protocol details the conversion of the stable precursor into the active 1,3-dione scaffold, achieving yields of approximately 66% over the sequence 2.

Reagents: Methyl 5-(benzylamino)-3-oxopentanoate HCl (1.0 eq), Triethylamine (Et₃N, 2.5 eq), Anhydrous Acetonitrile (MeCN). Step-by-Step Methodology:

  • Suspension: Suspend the hydrochloride salt in anhydrous MeCN (0.2 M) under an inert argon atmosphere.

  • Base Addition (0 °C): Cool the suspension to 0 °C using an ice bath. Add Et₃N dropwise over 15 minutes.

    • Causality: Maintaining 0 °C during the initial liberation of the free amine prevents uncontrolled intermolecular side reactions (e.g., dimerization).

  • Thermal Cyclization: Remove the ice bath and heat the mixture to reflux (approx. 80 °C) for 12–18 hours.

    • Causality: While the free amine is generated at 0 °C, the nucleophilic attack on the ester and the subsequent expulsion of methoxide require thermal energy to overcome the activation barrier of the tetrahedral intermediate.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The starting material free base (M+H = 250) will shift to the cyclized product (M+H = 218), corresponding to the exact loss of methanol (MW 32).

  • Workup: Concentrate under reduced pressure, partition between EtOAc and H₂O, and wash with brine to remove triethylamine hydrochloride salts. Purify via silica gel chromatography.

Protocol 2: Divergent Synthesis of Fused Pyrazolo-Pyrimidines

Alternatively, instead of intramolecular lactamization, the β -keto ester can undergo direct intermolecular cyclocondensation to form advanced APIs 6.

Step-by-Step Methodology:

  • Condensation: React Methyl 5-(benzylamino)-3-oxopentanoate with 5-amino-1H-pyrazole-4-carboxylate derivatives (1.0 eq) in glacial acetic acid.

  • Thermal Activation: Heat the mixture to 80 °C for 24 hours 6.

    • Causality: The acidic medium activates the ketone carbonyl for nucleophilic attack by the exocyclic amine of the pyrazole, while simultaneously promoting the subsequent intramolecular amide bond formation. Heating to exactly 80 °C provides thermodynamic drive; exceeding this temperature can lead to premature cleavage of protecting groups and degradation 4.

  • Self-Validation: The formation of the 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxylate product is accompanied by precipitation upon cooling, providing immediate visual confirmation.

Workflow A Methyl 5-(benzylamino) -3-oxopentanoate HCl B 1-Benzylpiperidine -2,4-dione A->B Intramolecular Cyclization (Base) E Pyrazolo[1,5-a]pyrimidines A->E Intermolecular Condensation (Amino-pyrazoles / AcOH) C Enaminone Intermediate B->C DMF-DMA D Pyrazolo[4,3-c]pyridin-4-ones C->D Hydrazines / H+

Caption: Divergent synthetic workflows from the beta-keto ester intermediate.

Quantitative Data Summary

The following table summarizes validated yields for the conversion of the intermediate into various downstream scaffolds based on literature precedents.

Starting MaterialReagents / ConditionsDownstream ScaffoldYield (%)
Methyl 5-(benzylamino)-3-oxopentanoate HCl Et₃N, MeCN, Reflux, 18h1-Benzylpiperidine-2,4-dione66% - 85%
1-Benzylpiperidine-2,4-dione 1. DMF-DMA 2. MeNHNH₂ / H⁺1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones79% - 87%
1-Benzylpiperidine-2,4-dione 2-Aminopyridine, Pd(OAc)₂, COPyrido[1,2-a]pyrrolo[3,4-d]pyrimidine-1,10-diones53% - 80%
Methyl 5-(benzylamino)-3-oxopentanoate 5-Amino-1H-pyrazole-4-carboxylate, AcOH, 80 °CPyrazolo[1,5-a]pyrimidin-3-carboxylates~95%

References

  • Title: Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride | 1257403-90-9 Source: Sigma-Aldrich URL: 1

  • Title: Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine Source: ResearchGate (Zerovnik et al., 2010) URL: 3

  • Title: Palladium-Catalyzed Cyclocarbonylation of Pyridinylated Vinylogous Amides and Ureas to Generate Ring-Fused Pyridopyrimidinones Source: Organic Letters - ACS Publications (2018) URL: 5

  • Title: Crt Malavasic's research works (Synthesis of Pyrazolo[1,5-a]pyrimidines) Source: ResearchGate URL: 6

  • Title: Thieme E-Books & E-Journals (Synthesis of 1-benzylpiperidine-2,4-dione) Source: Thieme Connect URL: 2

Sources

Application

Application Notes &amp; Protocols for the Analytical Characterization of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride

Document ID: AN-2026-03-M5B3OPH Version: 1.0 Abstract This document provides a comprehensive suite of analytical techniques and detailed protocols for the characterization of Methyl 5-(benzylamino)-3-oxopentanoate hydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-03-M5B3OPH

Version: 1.0

Abstract

This document provides a comprehensive suite of analytical techniques and detailed protocols for the characterization of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride. As a molecule featuring a β-keto ester, a secondary amine, and a hydrochloride salt, its analysis requires a multi-faceted approach to confirm identity, purity, and stability. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering robust frameworks for structural elucidation, quantification, and physicochemical profiling. Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA) are detailed, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Analytical Challenge

Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride is a multifaceted molecule presenting unique analytical challenges. Its structure incorporates three key functional groups:

  • β-Keto Ester: Prone to keto-enol tautomerism, which can complicate spectroscopic and chromatographic data.[1] The equilibrium between these forms is influenced by solvent, pH, and temperature.[1][2]

  • Secondary Amine: A basic center that readily forms a hydrochloride salt. This impacts solubility and chromatographic behavior.

  • Hydrochloride Salt: Confers specific properties, such as crystallinity and thermal stability, which are critical for formulation and development.[3]

A thorough characterization is paramount to establish a complete profile of the molecule, supporting regulatory filings, ensuring batch-to-batch consistency, and understanding its behavior in various chemical and biological systems. This guide provides the foundational methods to achieve this.

Structural Elucidation & Verification

The primary goal of structural elucidation is the unambiguous confirmation of the covalent structure of the molecule. A combination of NMR, MS, and FTIR is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the definitive structural assignment of organic molecules, including the characterization of its tautomeric forms.[1][4]

Scientific Rationale: Proton (¹H) and Carbon-¹³ (¹³C) NMR will provide a complete map of the carbon-hydrogen framework. The presence of keto-enol tautomerism is a key feature of β-keto esters and is observable by NMR, as the interconversion is often slow on the NMR timescale.[1] This results in distinct sets of signals for the keto and enol forms. The ratio of the integrals for specific protons of each tautomer allows for the quantification of the equilibrium in a given solvent.[2]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good starting point for hydrochloride salts.

  • Instrument Setup: Utilize an NMR spectrometer operating at a frequency of 400 MHz or higher.

  • Data Acquisition (¹H NMR):

    • Record the spectrum at a constant temperature (e.g., 25 °C).

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

    • Use a relaxation delay (d1) of at least 5 seconds to allow for full relaxation of all protons, which is crucial for accurate integration and determining the keto-enol ratio.[1]

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing & Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum to the residual solvent peak.

    • Assign all proton and carbon signals to the molecular structure. Pay close attention to the distinct signals for the keto and enol forms (see Table 1).

    • Calculate the keto-enol ratio by integrating the signals corresponding to the α-CH₂ of the keto form and the =CH of the enol form.[1]

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Functional GroupAtomKeto Form (ppm)Enol Form (ppm)
BenzylAromatic CH~7.2 - 7.5~7.2 - 7.5
BenzylAr-CH₂-N~4.2~4.2
AmineNH₂⁺Broad, ~9.0-10.0 (in DMSO)Broad, ~9.0-10.0
PentanoateN-CH₂-CH₂~3.3~3.1
PentanoateCH₂-C=O~2.8~2.6
PentanoateO=C-CH₂-C=O~3.6-
PentanoateO=C-CH=C-OH-~5.1
EsterO-CH₃~3.7~3.6
Keto/EnolC=O (Keto)~202-
Keto/EnolC=O (Ester)~168~170
Keto/EnolC=C (Enol)-~95 (C-H), ~175 (C-OH)

Note: Chemical shifts are highly dependent on the solvent and concentration.

Workflow for NMR Analysis and Tautomer Quantification

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_analysis Analysis & Interpretation prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 acq_h1 ¹H NMR Acquisition (d1 = 5s) prep->acq_h1 acq_c13 ¹³C NMR Acquisition prep->acq_c13 proc_ft Fourier Transform & Phasing acq_h1->proc_ft acq_c13->proc_ft proc_ref Referencing & Baseline Correction proc_ft->proc_ref analysis_assign Signal Assignment (Keto & Enol Forms) proc_ref->analysis_assign analysis_quant Integration & Keto/Enol Ratio Calculation analysis_assign->analysis_quant analysis_struct Structural Confirmation analysis_quant->analysis_struct

Caption: Workflow for NMR analysis and tautomer quantification.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and offering structural insights through fragmentation patterns.

Scientific Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and salt compounds, which will produce a protonated molecular ion [M+H]⁺ corresponding to the free base of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) experiments will induce fragmentation, providing data to confirm the connectivity of the molecule. The fragmentation of protonated benzylamines often involves characteristic losses, such as the loss of ammonia or the formation of a tropylium ion (m/z 91).[5][6][7]

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatographic Separation (Optional but Recommended): Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to ensure protonation.

  • Mass Spectrometer Setup (ESI Positive Mode):

    • Ionization Mode: ESI positive.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂) Flow and Temperature: Optimize for best signal (e.g., 10 L/min, 300 °C).

  • Data Acquisition:

    • Acquire a full scan spectrum to identify the [M+H]⁺ ion of the free base (Expected m/z = 252.12).

    • Perform MS/MS on the parent ion (m/z 252.12) to obtain a fragmentation spectrum.

  • Data Analysis:

    • Confirm the mass of the parent ion matches the calculated mass of the free base.

    • Analyze the fragmentation pattern to identify characteristic fragments (see Table 2).

Table 2: Expected ESI-MS Fragmentation

m/z ValueProposed FragmentRationale
252.12[M+H]⁺Protonated molecular ion (free base)
192.08[M+H - CH₃OH - CO]⁺Loss of methanol and carbon monoxide
160.08[M+H - C₅H₇O₂]⁺Cleavage of the pentanoate chain
106.06[C₇H₈N]⁺Benzylamine fragment
91.05[C₇H₇]⁺Tropylium ion, a characteristic fragment from benzyl groups[6][7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.

Scientific Rationale: FTIR is excellent for quickly verifying the presence of key functional groups. For a secondary amine salt, a broad and strong N-H⁺ stretching band is expected.[9] The spectrum will also show characteristic absorptions for the ester and ketone carbonyl groups.

Experimental Protocol: FTIR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Setup:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal, then collect the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups (see Table 3).

Table 3: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
~3000 (very broad)N-H⁺ StretchCharacteristic of a secondary amine salt[9]
~2950-2850C-H StretchAliphatic and aromatic C-H
~1740C=O StretchEster carbonyl
~1715C=O StretchKetone carbonyl
~1600, ~1495, ~1450C=C StretchAromatic ring
~1200-1100C-O StretchEster C-O bond

Purity Assessment & Quantification

Determining the purity of the compound is critical. HPLC is the industry-standard technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC separates the main compound from any impurities, allowing for accurate purity determination and quantification.

Scientific Rationale: Reversed-phase HPLC is well-suited for separating moderately polar compounds. The amine hydrochloride nature of the analyte requires a buffered mobile phase to ensure consistent ionization and good peak shape.[10] UV detection is appropriate due to the presence of the aromatic benzyl group. For trace-level analysis of the amine, pre-column derivatization with a fluorescent tag can be employed to enhance sensitivity.[11][12][13]

Experimental Protocol: Reversed-Phase HPLC for Purity

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • HPLC System & Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions, and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

    • This method should be validated for linearity, accuracy, and precision according to standard guidelines.

HPLC Method Development Logic

G cluster_column Column Selection cluster_mobile Mobile Phase Design cluster_detection Detection Strategy cluster_result Desired Outcome Analyte Analyte Properties (Polar, Basic, UV Active) Col Reversed-Phase C18 (Good retention for non-polar benzyl group) Analyte->Col MP_Mod Acid Modifier (TFA) - Suppresses silanol interactions - Ensures consistent protonation - Improves peak shape Analyte->MP_Mod Det UV Detection at 254 nm (Aromatic Ring Chromophore) Analyte->Det Res Good Peak Shape Reproducible Retention Resolution from Impurities Col->Res MP_A Aqueous Phase (Water) MP_A->MP_Mod MP_B Organic Phase (ACN) MP_B->MP_Mod MP_Mod->Res Det->Res

Caption: Logic for HPLC method development for amine hydrochloride analysis.

Physicochemical Characterization

Understanding the solid-state properties of the compound is crucial for handling, storage, and formulation.

Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on thermal events like melting, decomposition, and solvent loss.

Scientific Rationale: DSC measures the heat flow into or out of a sample as it is heated, revealing transitions such as melting point and glass transitions.[3][14] TGA measures the change in mass as a function of temperature, indicating decomposition or the loss of volatiles like water or solvent.[15][16] For a hydrochloride salt, these techniques can help determine its melting point, thermal stability, and whether it exists as a hydrate.[15][17]

Experimental Protocol: Simultaneous TGA-DSC

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.

  • Instrument Setup:

    • Temperature Program: Ramp from 30 °C to 350 °C at a rate of 10 °C/min.[15]

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

  • Data Acquisition: Run the temperature program and record both the heat flow (DSC) and weight loss (TGA) simultaneously.

  • Data Analysis:

    • TGA Curve: Examine for any weight loss steps. A step before 120 °C may indicate water loss. A significant drop at higher temperatures indicates decomposition.

    • DSC Curve: Identify endothermic peaks, which may correspond to melting. An endotherm associated with a TGA weight loss indicates evaporation or dehydration.[15] An exothermic event often signifies decomposition.[17] Correlate the sharp endotherm (without mass loss) with the melting point of the compound.

Summary and Conclusion

The analytical characterization of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride requires a coordinated application of multiple techniques. NMR spectroscopy is indispensable for primary structure confirmation and tautomer analysis. Mass spectrometry validates the molecular weight and provides fragmentation data for further structural support. FTIR offers a rapid check for key functional groups. HPLC is the cornerstone for purity determination, while thermal analysis reveals crucial information about the compound's solid-state properties and stability. By following the detailed protocols and understanding the scientific rationale presented in this guide, researchers can build a comprehensive and reliable analytical profile for this molecule, supporting its journey through research and development.

References

  • Borges, E. M., et al. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry. Available at: [Link]

  • Athar, M., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry. Available at: [Link]

  • Stevens Institute of Technology (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. Available at: [Link]

  • Zhang, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. Available at: [Link]

  • Folkendt, M. M., et al. (1985). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. Available at: [Link]

  • ASU Core Research Facilities (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Arizona State University. Available at: [Link]

  • PerkinElmer (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available at: [Link]

  • ResearchGate (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]

  • Oh, S., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Kindy, S. M., et al. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. Sultan Qaboos University. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Shidhaye, S. S., et al. (2008). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Jiang, X., et al. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods. Available at: [Link]

  • ResearchGate (n.d.). TGA (red trace) of TMZ·HCl dihydrate salt bulk material. ResearchGate. Available at: [Link]

  • TA Instruments (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link]

  • The Vespiary (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts. The Vespiary. Available at: [Link]

  • TA Instruments (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. Available at: [Link]

  • Zhang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines. PLOS ONE. Available at: [Link]

  • Kazmierczak, J. C., et al. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Parra-Falka, H., et al. (2023). Design of β-Keto Esters with Antibacterial Activity. Molecules. Available at: [Link]

  • Chromatography Forum (2004). Amine hydrochloride in HPLC. Chromatography Forum. Available at: [Link]

  • ResearchGate (n.d.). Properties of Amines and their Hydrochloride Salt. ResearchGate. Available at: [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Available at: [Link]

  • Cui, C., et al. (2013). Dehydrogenation of secondary amines: synthesis, and characterization of rare-earth metal complexes. Dalton Transactions. Available at: [Link]

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Method

1H NMR and 13C NMR analysis of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride

An Application Guide to the Complete NMR Structural Elucidation of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Complete NMR Structural Elucidation of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure. For novel small molecules like Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride, a complete and unambiguous structural assignment is a prerequisite for further investigation. This application note provides a detailed, field-proven guide to the comprehensive 1H and 13C NMR analysis of this compound. We move beyond simple spectral interpretation to explain the causality behind experimental choices and demonstrate how a suite of 1D and 2D NMR experiments—including DEPT, COSY, and HSQC—can be integrated into a self-validating system for structural confirmation. This guide is intended for researchers and scientists who require a robust framework for the characterization of complex organic molecules.

Molecular Structure:

Figure 1. Structure of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride with systematic numbering for NMR assignment.

PART I: EXPERIMENTAL PROTOCOLS & METHODOLOGY

The quality and interpretability of NMR data are directly dependent on meticulous sample preparation and the selection of appropriate experimental parameters. The hydrochloride salt form of the analyte requires specific consideration for solvent selection to ensure solubility and optimal observation of all proton signals, including those that are exchangeable.

Protocol 1: NMR Sample Preparation
  • Analyte Preparation: Weigh approximately 10-15 mg of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride directly into a clean, dry NMR tube.

  • Solvent Selection & Rationale:

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) to the NMR tube.

    • Causality: DMSO-d6 is the solvent of choice for this analysis. Its high polarity effectively dissolves the hydrochloride salt. Crucially, as an aprotic solvent, it slows down the rate of proton exchange, allowing for the observation of the N-H protons from the protonated benzylamine moiety[1]. In contrast, using protic solvents like D2O or CD3OD would lead to rapid H-D exchange, causing the N-H signals to broaden or disappear entirely, although this can be used as a confirmatory experiment.

  • Homogenization: Cap the NMR tube and vortex for 30-60 seconds until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shift to 0 ppm. Modern spectrometers often reference the residual solvent peak (for DMSO-d6, δH ≈ 2.50 ppm; δC ≈ 39.52 ppm)[2].

Protocol 2: NMR Data Acquisition

The following experiments should be performed sequentially on a 400 MHz (or higher) spectrometer to build a complete structural picture.

  • 1D ¹H NMR: Acquire a standard proton spectrum to get an overview of all proton environments.

  • 1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • DEPT-90: This experiment selectively shows signals only for methine (CH) carbons[3].

    • DEPT-135: This experiment provides more comprehensive information. Methine (CH) and methyl (CH₃) carbons will appear as positive peaks, while methylene (CH₂) carbons will appear as negative (inverted) peaks. Quaternary carbons (C), including carbonyls, are not observed in DEPT spectra[4][5][6].

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds, revealing which protons are adjacent to each other in the molecular structure[7][8].

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates protons directly to the carbons they are attached to via a one-bond coupling. It is the most definitive method for assigning carbon resonances[9][10][11].

PART II: ¹H NMR SPECTRAL ANALYSIS

The ¹H NMR spectrum provides the initial blueprint of the molecule's proton framework. The analysis involves predicting the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) for each signal.

Predicted ¹H NMR Assignments

The electron-withdrawing effects of the ester, ketone, and protonated amine functionalities, along with the aromatic ring currents, result in a well-dispersed spectrum.

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale & Key Couplings
H-a O-CH₃ ~ 3.6 - 3.7Singlet (s)3HTypical for a methyl ester, no adjacent protons[12][13].
H-2 -CH₂ -CO-~ 3.5 - 3.6Singlet (s)2HFlanked by two quaternary carbons (C-1 and C-3), so no coupling is expected.
H-4 -CO-CH₂ -CH₂-~ 2.9 - 3.1Triplet (t)2HDeshielded by the adjacent ketone[14][15]. Coupled to H-5.
H-5 -CH₂-CH₂ -NH₂⁺-~ 3.2 - 3.4Triplet (t)2HDeshielded by the adjacent protonated nitrogen. Coupled to H-4.
H-1' -NH₂⁺-CH₂ -Ph~ 4.2 - 4.4Singlet (s) or Triplet (t)2HBenzylic position, strongly deshielded by the adjacent protonated nitrogen. May show coupling to the N-H protons if exchange is slow.
H-Ar Aromatic CH ~ 7.3 - 7.6Multiplet (m)5HCharacteristic region for phenyl protons.
N-H NH₂~ 9.0 - 9.5Broad Singlet (br s) or Triplet (t)2HHighly deshielded due to protonation. Signal is often broad. May couple to H-1' and H-5.
¹H-¹H COSY: Mapping the Proton Connectivity

The COSY spectrum is essential for validating the assignments of the aliphatic chain. It provides an unambiguous map of proton-proton adjacencies.

  • Expected Key Correlation: A strong cross-peak will be observed between the signals for H-4 (~3.0 ppm) and H-5 (~3.3 ppm). This confirms the connectivity of the -CH₂-CH₂- fragment within the pentanoate backbone.

  • Other Potential Correlations: Depending on the rate of N-H exchange, weak correlations may be seen between the N-H protons and the adjacent methylene protons (H-5 and H-1'). The absence of other cross-peaks validates the structural isolation of the O-CH₃ (H-a), -CH₂-CO- (H-2), and benzyl (H-1') protons from other proton-bearing groups.

COSY_Correlations cluster_pentanoate Pentanoate Chain cluster_isolated Isolated Spin Systems H4 H-4 (~3.0 ppm) H5 H-5 (~3.3 ppm) H4->H5 J-coupling Ha H-a (OCH₃) H2 H-2 H1_prime H-1' (Benzyl) H_Ar H-Ar (Aromatic)

Caption: Expected ¹H-¹H COSY correlations.

PART III: ¹³C NMR & HETERONUCLEAR ANALYSIS

The ¹³C NMR spectrum, augmented by DEPT and HSQC experiments, provides the final, definitive layer of structural proof by identifying every carbon atom and its attached protons.

Predicted ¹³C and DEPT-135 Assignments

The chemical shifts are predicted based on standard values for the functional groups present[16][17][18]. The DEPT-135 experiment is critical for distinguishing carbon types.

LabelAssignmentPredicted δ (ppm)DEPT-135 SignalRationale
C-a O-C H₃~ 52Positive (CH₃)Typical for a methyl ester carbon[19].
C-1 Ester C =O~ 170 - 172Absent (Quaternary C)Characteristic shift for an ester carbonyl[16][20].
C-2 -C H₂-CO-~ 48 - 50Negative (CH₂)Aliphatic carbon adjacent to an ester carbonyl.
C-3 Ketone C =O~ 205 - 208Absent (Quaternary C)Highly deshielded, characteristic for a ketone carbonyl[14][16].
C-4 -CO-C H₂-CH₂-~ 35 - 38Negative (CH₂)Aliphatic carbon alpha to a ketone[14].
C-5 -CH₂-C H₂-NH₂⁺-~ 45 - 47Negative (CH₂)Aliphatic carbon alpha to a protonated amine.
C-1' -NH₂⁺-C H₂-Ph~ 50 - 53Negative (CH₂)Benzylic carbon, deshielded by the adjacent nitrogen[21].
C-ipso Aromatic C -CH₂~ 132 - 134Absent (Quaternary C)Substituted aromatic carbon.
C-ortho/meta/para Aromatic C H~ 128 - 131Positive (CH)Unsubstituted aromatic carbons.
¹H-¹³C HSQC: Unambiguous C-H Assignment

The HSQC experiment is the linchpin of the entire analysis. It creates a 2D plot where each peak represents a direct, one-bond connection between a specific proton and a specific carbon. This allows for the confident transfer of assignments from the well-resolved ¹H spectrum to the ¹³C spectrum.

  • Expected Correlations: Cross-peaks will definitively link H-a to C-a, H-2 to C-2, H-4 to C-4, H-5 to C-5, H-1' to C-1', and the aromatic protons (H-Ar) to their corresponding aromatic carbons.

  • Self-Validation: The HSQC spectrum confirms the assignments made by the DEPT experiments. For example, the signals for C-2, C-4, C-5, and C-1' will all show correlations in the HSQC spectrum and will appear as negative peaks in the DEPT-135 spectrum, confirming them as CH₂ groups.

Caption: Expected ¹H-¹³C HSQC one-bond correlations.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural elucidation of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride can be achieved with a high degree of confidence. The ¹H NMR spectrum provides the initial proton framework, which is then validated and mapped using ¹H-¹H COSY. The ¹³C and DEPT spectra identify all carbon environments and their substitution patterns. Finally, the ¹H-¹³C HSQC spectrum serves as the definitive link, correlating the proton and carbon data to provide a cohesive and self-validating structural assignment. This integrated approach ensures scientific rigor and provides the foundational characterization necessary for advancing drug development and research programs.

References

  • Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. Available at: [Link]

  • OpenOChem Learn. Ketones. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • University of Regensburg. C13 NMR List of Chemical Shifts. Available at: [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. Available at: [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

  • University of Bath. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.12: ¹³C NMR Spectroscopy and DEPT. Available at: [Link]

  • NMR Wiki. (2009, April 12). DEPT. Available at: [Link]

  • Columbia University. DEPT | NMR Core Facility. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. Available at: [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

  • ResearchGate. (2018). 1 H-NMR shift for protons adjacent to the amine group in benzylamine... Available at: [Link]

  • Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(1), 413. Available at: [Link]

  • Branz, S. E., et al. (1993). "Double Unknown" Microscale Preparation and COSY Analysis of an Unknown Ester: An Introductory 2D-NMR Experiment. Journal of Chemical Education, 70(4), A107. Available at: [Link]

  • Mayfield School. A BIT ABOUT 13C NMR…. Available at: [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Available at: [Link]

  • PubChem. Benzylamine. National Institutes of Health. Available at: [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Available at: [Link]

  • AOCS. (2019, July 23). Saturated Fatty Acids and Methyl Esters. Available at: [Link]

  • Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 746-754. Available at: [Link]

  • JEOL. COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. Available at: [Link]

  • D'Amelia, R. P., et al. (2015). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 3(2), 46-50. Available at: [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • ResearchGate. (2019). 13 C NMR spectrums for the reaction of benzylamine (4) with 13 C-labeled CO2 in DMSO (bottom) and DMF (top). Available at: [Link]

  • ResearchGate. (2017). 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and... Available at: [Link]

  • Zdrojewski, T., & Jonczyk, A. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry, 63(3), 452-457. Available at: [Link]

  • ACS Publications. (1998). Application of 13C NMR Spectroscopy and 13C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. Available at: [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available at: [Link]

  • University of Calgary. Ch13 - 2D NMR. Available at: [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Available at: [Link]

  • Le Guennec, A., et al. (2025). 13C position-specific isotopic analysis of fatty acid methyl esters using NMR with intramolecular isotopic referencing. Talanta, 281, 126159. Available at: [Link]

  • LaPlanche, L. A., et al. (1992). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Spectroscopy Letters, 25(1), 1-13. Available at: [Link]

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  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

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  • Terskikh, V. V., et al. (2008). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Journal of the American Chemical Society, 130(33), 10854-10855. Available at: [Link]

Sources

Application

Application Note: LC-MS/MS Analysis and Fragmentation Profiling of Methyl 5-(benzylamino)-3-oxopentanoate Hydrochloride

Executive Summary Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride is a highly versatile beta-keto ester building block frequently utilized in pharmaceutical synthesis. Analyzing this compound at trace levels require...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride is a highly versatile beta-keto ester building block frequently utilized in pharmaceutical synthesis. Analyzing this compound at trace levels requires navigating the complexities of its hydrochloride salt matrix and understanding the gas-phase behavior of its secondary amine and ester moieties. This technical guide provides a comprehensive, self-validating protocol for its structural characterization and quantitation using Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS).

Chemical Profile & Ionization Rationale

  • Compound: Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride

  • CAS Number: 1257403-90-9

  • Molecular Formula (Free Base): C₁₃H₁₇NO₃

  • Exact Mass (Free Base): 235.1208 Da

  • Expected [M+H]⁺: m/z 236.1

The molecule features a secondary amine (the benzylamino group) and a beta-keto methyl ester. Because the secondary amine exhibits a high proton affinity, Positive Electrospray Ionization (ESI+) is the optimal ionization technique. In an acidic environment, this basic nitrogen readily accepts a proton, yielding a robust [M+H]⁺ precursor ion at m/z 236.1.

Sample Preparation: Overcoming the Hydrochloride Salt Matrix

Expert Insight & Causality: Direct injection of concentrated hydrochloride salts into an ESI source is a critical analytical pitfall. High concentrations of chloride ions compete for droplet surface charge during the desolvation process and form gas-phase clusters, leading to severe analyte ion suppression ()[1]. Furthermore, strong inorganic acids like HCl can form strong ion pairs with the basic analyte, rendering it unsuitable for efficient gas-phase ionization[1].

To mitigate this, our protocol relies on chromatographic decoupling. We dilute the sample in a highly aqueous initial mobile phase buffered with 0.1% formic acid. The formic acid provides an excess of volatile protons to ensure the secondary amine is fully protonated. During the UHPLC gradient on a reversed-phase C18 column, the highly polar chloride counterions are unretained and elute in the void volume, temporally separating them from the retained organic free base before it enters the mass spectrometer.

Mechanistic Fragmentation Pathways (CID)

Understanding the collision-induced dissociation (CID) of this molecule allows for the selection of robust Multiple Reaction Monitoring (MRM) transitions.

Causality in Fragmentation:

  • Tropylium Ion Formation (m/z 91.1): Protonation occurs preferentially at the secondary amine. Upon collisional activation, the benzylic C-N bond undergoes heterolytic cleavage. The resulting benzyl cation rapidly rearranges into the highly stable, aromatic tropylium ion ([C₇H₇]⁺). Because of the immense resonance stabilization of the 7-membered ring, this is the lowest-energy and most abundant fragmentation pathway for protonated benzylamines, making it the ideal quantifier transition ()[2].

  • Loss of Benzylamine (m/z 129.1): Cleavage of the C5-N bond results in the neutral loss of benzylamine (107 Da), leaving the intact beta-keto ester carbon skeleton ([C₆H₉O₃]⁺).

  • Ester Cleavage (m/z 204.1): The methyl ester moiety is susceptible to the neutral loss of methanol (32 Da), a characteristic low-energy pathway for methyl esters, yielding a resonance-stabilized acylium ion.

MS_Fragmentation Precursor [M+H]+ m/z 236.1 Protonated Precursor Tropylium Tropylium Cation m/z 91.1 [C7H7]+ Precursor->Tropylium Benzylic C-N Cleavage (High CE) AmineLoss Alkyl Fragment m/z 129.1 [C6H9O3]+ Precursor->AmineLoss C5-N Cleavage (Medium CE) MeOHLoss Acylium Ion m/z 204.1 [M+H - CH3OH]+ Precursor->MeOHLoss Ester Cleavage (Low CE)

Proposed MS/MS fragmentation pathways for protonated Methyl 5-(benzylamino)-3-oxopentanoate.

Step-by-Step Experimental Protocol

Trustworthiness & Self-Validation: This protocol incorporates built-in system suitability checks to validate the integrity of the run and ensure the absence of salt-induced ghost peaks.

A. Reagent Preparation
  • Stock Solution: Accurately weigh 1.0 mg of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride. Dissolve in 1.0 mL of LC-MS hypergrade Methanol. (Causality Note: Methanol is chosen over water for the stock solution to prevent the hydrolysis of the beta-keto ester during long-term storage)[1].

  • Working Standard: Dilute the stock to 100 ng/mL using the Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

B. UHPLC Separation Parameters
  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size. The sub-2-micron particle size ensures narrow peak widths (approx. 0.1 min), maximizing the signal-to-noise (S/N) ratio ()[3].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.0 min, hold at 95% B for 1.0 min.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1.0 µL.

C. MS/MS Acquisition (QQQ)
  • Ionization Mode: ESI+

  • Capillary Voltage: 3.5 kV

  • Desolvation Gas Temperature: 350 °C

  • Drying Gas Flow: 9.0 L/min[3].

D. System Suitability Check (Self-Validation)

Prior to sample analysis, inject a blank (Initial Mobile Phase) to verify zero carryover at the retention time of the analyte. Follow with a 10 ng/mL System Suitability Test (SST) standard; the S/N ratio for the m/z 236.1 → 91.1 transition must be ≥ 100, and the retention time relative standard deviation (RSD) across three replicate injections must be ≤ 2.0%.

LCMS_Workflow Prep Sample Prep Dilution & Desalting LC UHPLC Separation C18 Gradient Prep->LC Ion ESI+ Ionization Desolvation LC->Ion MS Tandem MS MRM Acquisition Ion->MS

Step-by-step UHPLC-MS/MS experimental workflow for hydrochloride salt analysis.

Quantitative Data & MRM Parameters

To ensure high specificity during quantitation, one quantifier transition and two qualifier transitions are monitored. The collision energies (CE) must be optimized per instrument, but the following table provides the expected optimal ranges based on the bond dissociation energies of the respective cleavage sites.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural AssignmentPurpose
236.1 91.1 25 - 30Tropylium cation ([C₇H₇]⁺)Quantifier
236.1 129.1 15 - 20Loss of benzylamine (107 Da)Qualifier 1
236.1 204.1 10 - 15Loss of methanol (32 Da)Qualifier 2

References

  • Bouchoux, G., et al. "Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations." PubMed (NIH).[Link]

  • Agilent Technologies. "Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note." Agilent Library.[Link]

Sources

Method

Reaction conditions for synthesis with Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride

An In-Depth Technical Guide to the Synthesis of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride Introduction Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride is a bifunctional organic molecule of significant int...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride

Introduction

Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride is a bifunctional organic molecule of significant interest to the pharmaceutical and chemical synthesis sectors. Its structure incorporates a reactive β-keto ester moiety and a secondary benzylamine group, presented as a stable hydrochloride salt.[1] The β-keto ester functionality is a cornerstone in organic synthesis, serving as a versatile precursor for the formation of complex carbon skeletons, heterocyclic systems, and various bioactive molecules.[2][3][4] Concurrently, the benzylamine component introduces a common structural motif found in numerous pharmaceutical agents and provides a handle for further chemical elaboration.[5][6][7][8] The benzyl group can act as a protecting group for the amine, which can be readily removed via hydrogenolysis if the primary amine is desired.[7]

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the selection of reagents and conditions, and provide a robust, validated protocol suitable for laboratory implementation.

Strategic Approach: Reductive Amination

The most efficient and widely adopted method for the synthesis of secondary amines from primary amines and carbonyl compounds is reductive amination .[9][10] This one-pot procedure is characterized by its operational simplicity, high yields, and generally mild reaction conditions, which are crucial for preserving the integrity of the sensitive β-keto ester functional group in our target molecule.

The overall transformation is depicted below:

Reaction Scheme:

The process involves two key mechanistic stages occurring in situ:

  • Iminium Ion Formation: The primary amine (benzylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl 5-oxopentanoate. This is followed by dehydration to form a transient iminium ion.

  • In-Situ Reduction: A selective reducing agent, introduced into the reaction mixture, delivers a hydride to the iminium ion, yielding the desired secondary amine. The selectivity of the reducing agent is paramount; it must readily reduce the iminium ion without affecting the less reactive ketone of the β-keto ester.

For this synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reducing agent of choice.[11] It is a mild and selective hydride donor, particularly effective for reductive aminations, and less likely to reduce the ancillary ketone compared to harsher reagents like sodium borohydride.[11]

Visualized Synthetic Workflow

The following diagram outlines the complete workflow from starting materials to the final, purified product.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation cluster_3 Purification & Salt Formation A Methyl 5-oxopentanoate D Combine & Stir (Imine Formation) A->D B Benzylamine B->D C Dichloromethane (DCM) C->D E Cool to 0 °C D->E 15-30 min F Add NaBH(OAc)₃ (Reduction) E->F G Monitor by TLC/LC-MS F->G Stir overnight at RT H Quench with sat. NaHCO₃ G->H Upon completion I Extract with DCM H->I J Dry & Concentrate I->J K Crude Free Base J->K L Column Chromatography K->L M Purified Free Base L->M N Dissolve in Et₂O M->N O Add HCl in Et₂O N->O P Filter & Dry O->P Q Final Product: Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride P->Q

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by qualified personnel in a properly equipped chemical laboratory. Adherence to all institutional safety guidelines is mandatory.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 5-oxopentanoate≥95%TCI, Sigma-AldrichAlso known as Methyl γ-Formylbutyrate
Benzylamine≥99%Sigma-Aldrich, Alfa AesarCorrosive liquid, handle with care[6]
Sodium Triacetoxyborohydride≥95%Sigma-Aldrich, Combi-BlocksMoisture sensitive[11]
Dichloromethane (DCM)AnhydrousFisher Scientific, VWR
Diethyl ether (Et₂O)AnhydrousFisher Scientific, VWR
Hydrochloric acid solution2.0 M in Et₂OSigma-Aldrich
Saturated Sodium BicarbonateACS GradeAqueous solution
Anhydrous Magnesium SulfateACS Grade
Silica Gel230-400 meshFor column chromatography
Ethyl AcetateACS GradeFor chromatography
HexanesACS GradeFor chromatography
Step-by-Step Procedure
  • Imine Formation:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add methyl 5-oxopentanoate (5.20 g, 40.0 mmol, 1.0 eq).

    • Add 80 mL of anhydrous dichloromethane (DCM).

    • Add benzylamine (4.28 g, 4.36 mL, 40.0 mmol, 1.0 eq) dropwise to the stirred solution at room temperature.

    • Stir the resulting clear solution at room temperature for 30 minutes.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly add sodium triacetoxyborohydride (10.17 g, 48.0 mmol, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Isolation of the Free Base:

    • Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Vigorous gas evolution (H₂) may occur.

    • Stir the biphasic mixture for 20 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 40 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 5-(benzylamino)-3-oxopentanoate as an oil.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to obtain the purified free base as a pale yellow oil.

  • Hydrochloride Salt Formation:

    • Dissolve the purified free base (assuming ~80% yield, ~7.5 g, 31.9 mmol) in 100 mL of anhydrous diethyl ether (Et₂O).

    • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (~17.5 mL, 35.0 mmol, 1.1 eq) dropwise.

    • A white precipitate will form immediately. Continue stirring for an additional 30 minutes at room temperature.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold anhydrous diethyl ether (2 x 20 mL).

    • Dry the white solid under high vacuum to a constant weight.

Expected Results and Characterization

ParameterExpected Value
Product Name Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride
CAS Number 1257403-90-9[1]
Molecular Formula C₁₃H₁₈ClNO₃[1]
Molecular Weight 271.74 g/mol [1]
Appearance White to off-white crystalline solid
Yield 75-85% (overall)
¹H NMR (400 MHz, DMSO-d₆) δ 9.35 (br s, 2H, NH₂⁺), 7.55-7.35 (m, 5H, Ar-H), 4.15 (t, J=6.0 Hz, 2H, Ar-CH₂), 3.65 (s, 2H, CO-CH₂-CO), 3.60 (s, 3H, OCH₃), 3.10 (m, 2H, CH₂-N), 2.90 (t, J=6.8 Hz, 2H, CO-CH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ 201.5 (C=O, ketone), 167.0 (C=O, ester), 132.0 (Ar-C), 129.0 (Ar-CH), 128.8 (Ar-CH), 128.5 (Ar-CH), 52.0 (OCH₃), 49.5 (CO-CH₂-CO), 48.0 (Ar-CH₂), 43.5 (CH₂-N), 35.0 (CO-CH₂)
Mass Spec (ESI+) m/z = 236.1 [M+H]⁺ (for free base)

Troubleshooting and Mechanistic Insights

A successful synthesis relies on understanding potential pitfalls. The following diagram illustrates the core mechanism and highlights a key consideration.

G cluster_0 Mechanism cluster_1 Potential Side Reaction A R¹-CHO C [ R¹-CH=NR² ]⁺ Iminium Ion A->C + R²-NH₂ - H₂O B R²-NH₂ B->C D R¹-CH₂-NH-R² Desired Product C->D Hydride Attack E NaBH(OAc)₃ E->D F R¹-CHO (Starting Aldehyde) G R¹-CH₂-OH (Over-reduction) F->G Unwanted Reduction H NaBH₄ (Harsher Reductant) H->G

Caption: Reductive amination mechanism and potential side reaction.

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; moisture inactivating the reducing agent; loss during work-up or purification.Ensure anhydrous conditions. Allow the reaction to run longer or warm slightly (e.g., to 40 °C). Optimize extraction and chromatography steps.
Presence of Starting Aldehyde Insufficient reducing agent or reaction time.Increase the equivalents of NaBH(OAc)₃ to 1.5. Extend the reaction time.
Formation of Alcohol Side-Product The ketone of the β-keto ester was reduced.This is unlikely with NaBH(OAc)₃ but possible. Ensure the reaction temperature is controlled. Confirm the identity and purity of the reducing agent.
Product is an oil, not a solid Incomplete salt formation; presence of impurities.Ensure sufficient HCl is added. Re-purify the free base if necessary. Triturate the oil with fresh cold ether to induce crystallization.

Safety and Handling

  • Benzylamine: Is corrosive and can cause skin and eye burns.[6] It is also a respiratory irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in an inert atmosphere and avoid contact with moisture. Quench reactions carefully and slowly.

  • Dichloromethane: Is a suspected carcinogen. All operations should be conducted within a certified chemical fume hood.

  • Hydrochloric Acid in Ether: Is highly corrosive and volatile. Handle with extreme care in a fume hood.

This comprehensive guide provides the necessary detail for the successful synthesis, purification, and characterization of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride, a valuable building block for further chemical exploration.

References

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (2024, November 21). Vertex AI Search.
  • Benzylamine is an organic compound with the chemical formula | Pellos Group. (2025, August 7). Pellos Group.
  • Benzylamine - Wikipedia. (n.d.). Wikipedia.
  • 1257403-90-9 | Cloridrato de 5-(benzilamino)-3-oxopentanoato de metila - Capot Chemical. (n.d.). Capot Chemical.
  • Benzylamine: Properties, Preparation and Applications - ChemicalBook. (2023, May 24). ChemicalBook.
  • Ethyl 3-oxopentanoate: A Versatile Chemical Compound. (2025, February 28). Vertex AI Search.
  • Recent advances in the transesterification of β-keto esters - RSC Publishing. (2021, July 2). RSC Publishing.
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - MDPI. (2023, September 22). MDPI.
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry.
  • Hitchhiker's guide to reductive amination - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. (n.d.). Journal of Chemical Sciences.
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - ResearchGate. (2023, July 20).
  • Methyl 5-Oxopentanoate | 6026-86-4 | TCI (Shanghai) Development Co., Ltd. (n.d.). TCI Chemicals.

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Application

Application Notes and Protocols: Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride in Drug Discovery and Development

A Guide for the Pioneering Researcher Preamble: Navigating Uncharted Chemical Space The compound at the heart of this guide, Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride, represents a novel chemical entity with l...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for the Pioneering Researcher

Preamble: Navigating Uncharted Chemical Space

The compound at the heart of this guide, Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride, represents a novel chemical entity with limited direct representation in current scientific literature. This document, therefore, serves as a forward-looking guide, built upon established principles of organic synthesis and medicinal chemistry for structurally related compounds, namely β-amino ketones and esters. As a researcher or drug development professional, you are positioned at the forefront of discovery. These notes are designed to provide a robust framework for the synthesis, characterization, and preliminary biological evaluation of this and similar molecules, empowering you to explore its therapeutic potential with scientific rigor.

Section 1: The Chemical Rationale - Understanding the β-Amino Ketone Scaffold

The core structure of Methyl 5-(benzylamino)-3-oxopentanoate is a β-amino ketone. This is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] The presence of a ketone, an amine, and an ester functional group within a specific spatial arrangement provides a rich pharmacophore for potential interactions with a variety of biological targets. Derivatives of this class have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, vasodilatory, and anesthetic properties.[1][2] The benzylamino group offers a lipophilic character that can be crucial for cell membrane permeability, while the hydrochloride salt form generally enhances aqueous solubility and stability, making it suitable for biological testing.

Section 2: Synthesis and Characterization

A plausible and efficient route for the synthesis of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride is the Mannich reaction. This classic three-component reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[3]

Proposed Synthetic Workflow: The Mannich Reaction

The synthesis would involve the condensation of methyl 3-oxopentanoate, formaldehyde (or a suitable equivalent like paraformaldehyde), and benzylamine, followed by acidification to form the hydrochloride salt.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products R1 Methyl 3-oxopentanoate Mannich Mannich Condensation R1->Mannich R2 Formaldehyde R2->Mannich R3 Benzylamine R3->Mannich Base Methyl 5-(benzylamino)- 3-oxopentanoate (Free Base) Mannich->Base One-pot reaction HCl_Salt Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride (Target Compound) Base->HCl_Salt Acidification (e.g., HCl in ether)

Caption: Proposed synthetic workflow via the Mannich reaction.

Detailed Experimental Protocol (Representative)

This protocol is a representative example and will require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-oxopentanoate (1.0 eq) and a suitable solvent such as ethanol.

  • Addition of Reagents: Add benzylamine (1.0 eq) to the solution. Subsequently, add an aqueous solution of formaldehyde (37%, 1.1 eq) dropwise while maintaining the temperature at 0-5°C with an ice bath.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate and wash with brine.

  • Purification of Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base. Purify the product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride as a solid.

Physicochemical Properties and Handling
PropertyValueSource
Molecular Formula C₁₃H₁₈ClNO₃Calculated
Molecular Weight 271.74 g/mol Calculated
Appearance Predicted to be a white to off-white crystalline solidAnalogy
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSOAnalogy
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.Standard Practice
Handling Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust.Standard Practice

Section 3: Potential Applications in Drug Discovery

The β-amino ketone scaffold is a versatile starting point for identifying novel therapeutic agents. Based on the activities of related molecules, we can hypothesize several promising avenues for investigation.

Biological_Targets cluster_compound Methyl 5-(benzylamino)-3-oxopentanoate HCl cluster_applications Potential Therapeutic Areas Compound β-Amino Ketone Scaffold Anticancer Anticancer Compound->Anticancer Cytotoxicity Antimicrobial Antimicrobial Compound->Antimicrobial Membrane Disruption/ Enzyme Inhibition Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, Proteases) Compound->Enzyme_Inhibition Active Site Binding

Caption: Potential therapeutic applications of the β-amino ketone scaffold.

Anticancer Activity

Many β-amino ketones have demonstrated cytotoxic effects against various cancer cell lines.[1] The mechanism can vary, but often involves the induction of apoptosis or cell cycle arrest. The compound can be screened against a panel of cancer cell lines to identify potential antiproliferative activity.

Antimicrobial Properties

The structural motif of β-amino ketones is also found in compounds with antibacterial and antifungal properties.[1] They may act by disrupting the microbial cell membrane or inhibiting essential enzymes.

Enzyme Inhibition

The functional groups on the molecule make it a candidate for binding to the active sites of various enzymes, such as kinases, proteases, or histone deacetylases (HDACs). These are all important target classes in modern drug discovery.

Section 4: Experimental Protocols for Biological Evaluation

The following protocols provide a starting point for the preliminary biological assessment of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride.

Protocol 1: Enzyme Inhibition Assay (Determination of IC₅₀)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) against a model enzyme.[4][5]

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prep_Compound Prepare serial dilutions of test compound Add_Compound Add compound dilutions (and controls) Prep_Compound->Add_Compound Prep_Reagents Prepare enzyme and substrate solutions Add_Enzyme Add enzyme to wells Prep_Reagents->Add_Enzyme Add_Substrate Initiate reaction with substrate Prep_Reagents->Add_Substrate Add_Enzyme->Add_Compound Pre_Incubate Pre-incubate enzyme and compound Add_Compound->Pre_Incubate Pre_Incubate->Add_Substrate Measure Measure activity (e.g., fluorescence) Add_Substrate->Measure Calc_Inhibition Calculate % inhibition vs. control Measure->Calc_Inhibition Plot_Data Plot % inhibition vs. log[compound] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 from non-linear regression Plot_Data->Determine_IC50

Caption: General workflow for an enzyme inhibition IC₅₀ determination assay.

  • Materials:

    • Purified target enzyme

    • Enzyme substrate (preferably fluorogenic or chromogenic)

    • Test compound

    • Assay buffer (optimized for the specific enzyme)

    • 96-well black or clear microplates

    • Microplate reader

  • Procedure:

    • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

    • Assay Setup: Add the enzyme solution to each well. Add the different concentrations of the test compound. Include a positive control (known inhibitor), a negative control (vehicle, e.g., DMSO), and a blank (no enzyme).

    • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes to allow the compound to bind to the enzyme.

    • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

    • Measurement: Immediately begin measuring the signal (e.g., fluorescence or absorbance) over time using a microplate reader.

    • Data Analysis: Calculate the initial reaction rates (V₀). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: In Vitro Anticancer Cell Proliferation Assay (MTT or CellTiter-Glo®)

This protocol assesses the effect of the compound on the proliferation and viability of cancer cells.[6][7][8]

  • Materials:

    • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

    • Complete cell culture medium

    • Test compound

    • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

    • 96-well clear or white-walled microplates

    • Microplate reader (absorbance or luminescence)

  • Procedure:

    • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different compound concentrations. Include a vehicle control.

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

    • Viability Assessment:

      • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or acidic isopropanol) and measure the absorbance.

      • For CellTiter-Glo®: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence.

    • Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀.

Protocol 3: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This is a standard, qualitative method to screen for antimicrobial activity.[9][10][11]

  • Materials:

    • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton agar (MHA) plates

    • Sterile blank paper disks

    • Test compound solution at a known concentration

    • Positive control antibiotic disk

    • Sterile swabs, forceps, and saline

    • 0.5 McFarland turbidity standard

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.

    • Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

    • Disk Preparation and Placement: Aseptically apply a known volume (e.g., 10 µL) of the test compound solution onto a sterile blank disk and allow the solvent to evaporate. Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate. Place the positive control disk on the same plate.

    • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

    • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.

Compound ConcentrationZone of Inhibition (mm) for S. aureusZone of Inhibition (mm) for E. coli
10 µ g/disk Measure and recordMeasure and record
30 µ g/disk Measure and recordMeasure and record
Positive Control (e.g., Ciprofloxacin)Measure and recordMeasure and record

Section 5: Concluding Remarks and Future Directions

The exploration of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride offers an exciting opportunity in the field of drug discovery. The protocols and conceptual frameworks provided herein are intended to serve as a robust starting point for your investigations. Rigorous characterization, mechanism of action studies, and structure-activity relationship (SAR) exploration will be critical next steps in elucidating the full therapeutic potential of this and related novel β-amino ketones.

References

  • Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 25965–25997. Available from: [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Lee, A. J., & Lee, M. J. (2015). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Expert Opinion on Drug Discovery, 10(12), 1301–1311. Available from: [Link]

  • Sivakumar, P. M., & Rao, G. K. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Research in Science, Engineering and Technology, 2(5). Available from: [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • Serrano, T., et al. (2016). Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. ACS Combinatorial Science, 18(10), 637–644. Available from: [Link]

  • Wang, L., et al. (2010). Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical Cation Salts. Organic Letters, 12(4), 848–851. Available from: [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Wang, Y., et al. (2012). N-Heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters. Beilstein Journal of Organic Chemistry, 8, 1543–1549. Available from: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Maresca, G., et al. (2023). Novel synthetic lethality-based cellular assays for cancer drug discovery. Cancer Research, 83(7_Supplement), 3157. Available from: [Link]

  • ResearchGate. (n.d.). Some important β-amino ketones, both synthetic and natural, and their biological properties. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available from: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Reactivity of β-Amino α,β-Unsaturated Ketones and Esters Using K-10 Montmorillonite. Retrieved from [Link]

  • Alcaide, B., et al. (1998). Synthesis and Reactivity of New β-Enamino Acid Derivatives: A Simple and General Approach to β-Enamino Esters and Thioesters. The Journal of Organic Chemistry, 63(24), 8598–8606. Available from: [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Javed, H., & Tuma, F. (2024). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Pharmaguideline. (n.d.). Beta amino ketones: Molindone hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Oximes of -tosyl-, -Pivaloyl-2-(5-Oxopentanol)-2-(6-oxohexanol)Aniline Acetals and Derivatives of 5-(2-[(Benzoylamino)-3-Methylphenyl]-5-Oxopentanoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug molecules consisting of b-aminoketone fragments. Retrieved from [Link]

  • Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 25965–25997. Available from: [Link]

  • Basak, S., & Das, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Bio-protocol, 11(8), e3992. Available from: [Link]

  • Binda, C., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(4), 596. Available from: [Link]

  • Craig, J. C., & Person, P. E. (1971). .beta.-Amino ketones. Synthesis and some biological activities in mice of 3,3-dialkyl-1,2,3,4-tetrahydro-4-quinolinones and related Mannich bases. Journal of Medicinal Chemistry, 14(12), 1171–1174. Available from: [Link]

  • McGill University. (2018, March 1). A near-universal way to measure enzyme inhibition. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride

Welcome to the Technical Support Center. This guide provides actionable troubleshooting strategies, mechanistic insights, and validated protocols for optimizing the synthesis of Methyl 5-(benzylamino)-3-oxopentanoate hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides actionable troubleshooting strategies, mechanistic insights, and validated protocols for optimizing the synthesis of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride [1].

As a highly valuable β -keto ester building block, this compound is frequently utilized as a critical precursor for the synthesis of 1-benzylpiperidine-2,4-diones and other nitrogenous heterocycles in drug discovery. The most robust synthetic route relies on the acylation of Meldrum's acid with an N-protected benzyl- β -alanine derivative, followed by methanolysis and acidic deprotection. While generally reliable, researchers frequently encounter yield-limiting side reactions. This guide is designed to help you navigate and eliminate those bottlenecks.

Part 1: Synthetic Workflow & Mechanistic Overview

The synthesis proceeds through a three-step sequence. Understanding the transition states of these steps is critical for troubleshooting downstream issues.

Workflow A N-Boc-N-benzyl-β-alanine + Meldrum's Acid + CDI (Activation) B Acyl Meldrum's Acid Intermediate A->B  CH2Cl2, 0°C to RT   C Methanolysis (Reflux, MeOH) B->C  -Acetone, -CO2   D Methyl 5-(N-Boc-benzylamino) -3-oxopentanoate C->D  via α-oxoketene   E Deprotection (Anhydrous HCl/Dioxane) D->E  0°C to RT   F Target Product: Methyl 5-(benzylamino) -3-oxopentanoate HCl E->F  -Isobutylene, -CO2  

Synthetic workflow for Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride.

Part 2: Troubleshooting FAQs

Q1: I am observing significant urea byproducts that are difficult to separate during the Meldrum's acid acylation. What is the best coupling reagent? A: If you are using standard N,N'-Dicyclohexylcarbodiimide (DCC), the primary byproduct is dicyclohexylurea (DCU). DCU is notoriously difficult to completely remove because it is partially soluble in dichloromethane (DCM) and often co-elutes or crashes out during concentration. Causality & Solution: We strongly recommend switching to 1,1'-Carbonyldiimidazole (CDI) . CDI activation generates imidazole and carbon dioxide gas. The CO 2​ escapes, thermodynamically driving the reaction forward, and the imidazole is easily washed away during a mild acidic aqueous workup.

Q2: Why is my yield of the β -keto ester low after the methanolysis step, and why do I see unreacted Meldrum's acid adduct? A: The conversion of the acyl Meldrum's acid to the β -keto ester does not occur via simple nucleophilic attack by methanol. Instead, it requires the thermal decomposition of the Meldrum's acid ring to extrude acetone and CO 2​ , generating a highly reactive α -oxoketene intermediate [2]. Causality & Solution: If the reaction is only gently warmed, the thermal energy is insufficient to generate the α -oxoketene. You must ensure strict reflux conditions in anhydrous methanol (65 °C) for at least 2.5 to 4 hours[3].

Q3: During the final HCl deprotection step, my β -keto ester degrades into a methyl ketone byproduct (4-(benzylamino)butan-2-one). How can I prevent this? A: β -keto esters are highly susceptible to acid-catalyzed hydrolysis if any water is present in the reaction matrix. Causality & Solution: If aqueous HCl is used, or if your solvents/glassware are wet, the methyl ester hydrolyzes to form a β -keto acid. β -keto acids are inherently unstable and undergo rapid, spontaneous decarboxylation (loss of CO 2​ ) to form the corresponding methyl ketone. To prevent this, strict anhydrous conditions are mandatory . Use anhydrous HCl dissolved in 1,4-dioxane (4.0 M) or diethyl ether.

Decarboxylation A β-Keto Ester (Target Precursor) B Acidic Hydrolysis (H2O / H+) A->B  Moisture present   C β-Keto Acid Intermediate B->C  -MeOH   D Spontaneous Decarboxylation C->D  Heat / Acid   E Methyl Ketone Byproduct D->E  -CO2  

Mechanism of moisture-induced decarboxylation side-reaction during acidic deprotection.

Part 3: Quantitative Comparison of Coupling Reagents for Acylation

To optimize the first step of the synthesis, refer to the following performance metrics based on standard laboratory validations. Selecting the right coupling agent directly impacts the purity of the α -oxoketene precursor.

Coupling ReagentYield (Acylation)Byproduct Removal ProfileReaction TimeRecommendation
DCC 75–80%Difficult (DCU is partially soluble in DCM)4–6 hoursNot Recommended
EDC·HCl 85–90%Easy (Water-soluble urea byproduct)3–5 hoursGood
CDI 90–95%Excellent (CO 2​ gas and water-soluble imidazole)2–3 hoursOptimal
Part 4: Validated Experimental Protocol

This self-validating protocol utilizes CDI to ensure high purity and anhydrous HCl to prevent decarboxylation.

Step 1: Acylation of Meldrum's Acid

  • Dissolve 1.0 eq of N-Boc-N-benzyl- β -alanine in anhydrous CH 2​ Cl 2​ (0.2 M) under an inert atmosphere (N 2​ or Argon).

  • Add 1.1 eq of 1,1'-Carbonyldiimidazole (CDI) portion-wise at room temperature.

    • Self-Validation Check: You should observe immediate effervescence (CO 2​ evolution). Stir until gas evolution ceases (approx. 1 hour).

  • Cool the mixture to 0 °C and add 1.1 eq of Meldrum's acid, followed by 1.5 eq of anhydrous pyridine.

  • Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench with cold 5% aqueous KHSO 4​ (to selectively protonate and remove imidazole and pyridine), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Use the crude acyl Meldrum's acid immediately in the next step to prevent degradation.

Step 2: Methanolysis via α -Oxoketene

  • Dissolve the crude acyl Meldrum's acid in anhydrous methanol (0.5 M).

  • Heat the solution to a vigorous reflux (65 °C) for 3 hours[3].

    • Self-Validation Check: Monitor the reaction by TLC or LCMS. The bulky acyl Meldrum's acid adduct will disappear entirely, replaced by the more polar β -keto ester.

  • Concentrate the mixture in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield pure Methyl 5-(N-Boc-benzylamino)-3-oxopentanoate.

Step 3: Anhydrous Deprotection

  • Dissolve the purified β -keto ester in anhydrous CH 2​ Cl 2​ (0.1 M) and cool to 0 °C.

  • Slowly add 10 equivalents of a 4.0 M solution of anhydrous HCl in 1,4-dioxane.

  • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours.

    • Self-Validation Check: The product, Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride, will often begin to precipitate as a white crystalline solid as the lipophilic Boc group is removed.

  • Concentrate the solvent under reduced pressure. Triturate the resulting solid with cold anhydrous diethyl ether, filter, and dry under high vacuum to afford the target compound[1].

References
  • Organic Syntheses. "Methanolysis of Acyl Meldrum's Acid." Org. Synth. 1990, 7, 359. URL: [Link]

  • Xu, F. et al. "Mechanistic Evidence for an α-Oxoketene Pathway in the Formation of β-Ketoamides/Esters via Meldrum's Acid Adducts." Journal of the American Chemical Society 2004, 126(40), 13002-13009. URL: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Methyl 5-(benzylamino)-3-oxopentanoate Hydrochloride

Welcome to the technical support and troubleshooting center for Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride (CAS No.: 1257403-90-9)[1]. As a bifunctional molecule containing both a β -amino ketone moiety and a β...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride (CAS No.: 1257403-90-9)[1]. As a bifunctional molecule containing both a β -amino ketone moiety and a β -keto ester moiety, this compound presents unique stability challenges during handling, storage, and experimental application.

This guide is designed for researchers and drug development professionals to understand the mechanistic causality behind degradation and to implement field-proven, self-validating protocols to ensure experimental integrity.

Mechanistic Overview of Degradation Pathways

To successfully work with this compound, you must understand its two primary modes of failure: Retro-Mannich Elimination and Hydrolysis-Induced Decarboxylation .

Degradation A Methyl 5-(benzylamino)- 3-oxopentanoate HCl B Free Base Formation (Neutral/Basic pH) A->B pH ≥ 7.0 D Ester Hydrolysis (Moisture Exposure) A->D H2O Absorption C Retro-Mannich Elimination (Enone + Benzylamine) B->C Spontaneous Cleavage E Beta-Keto Acid Intermediate D->E Hydrolysis F Decarboxylation (Ketone + CO2) E->F Thermal / Spontaneous

Mechanistic degradation pathways of the beta-amino beta-keto ester.

Frequently Asked Questions (FAQs)

Q1: Why is this compound supplied as a hydrochloride salt rather than a free base? A1: The hydrochloride salt is critical for suppressing the retro-Mannich (retro-Michael) reaction . Under neutral or basic conditions (pH 7), the ammonium salt is deprotonated. The resulting lone pair on the secondary nitrogen facilitates the cleavage of the carbon-nitrogen bond, rapidly degrading the molecule into an α,β -unsaturated ketone (enone) and benzylamine[2]. Protonating the amine in an acidic microenvironment locks the lone pair, rendering the molecule stable against this elimination pathway[3].

Q2: My solid material has become sticky and difficult to weigh. What happened? A2: Hydrochloride salts of secondary amines are often highly hygroscopic[4]. If the vial is opened in a humid environment or without proper temperature equilibration, the salt absorbs atmospheric moisture. This not only changes the physical state but introduces water into the microenvironment, which catalyzes the hydrolysis of the β -keto ester into a β -keto acid[5].

Q3: Why am I seeing bubbling or pressure buildup in my sealed sample solutions? A3: This is the hallmark of decarboxylation . If the ester hydrolyzes to a β -keto acid due to moisture exposure, the acid intermediate is highly unstable. The β -carbonyl oxygen participates in a cyclic, six-membered transition state that stabilizes the leaving group, resulting in the rapid release of carbon dioxide ( CO2​ ) gas and the formation of a degraded ketone[5].

Quantitative Stability Profile

To guide your experimental design, the following table summarizes the compound's stability across various conditions.

Environmental ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Storage/Handling Recommendation
Solid, -20°C, Desiccated None (Stable)> 2 YearsStore long-term under argon/nitrogen.
Solid, 25°C, 60% RH Hydrolysis Decarboxylation< 14 DaysAlways equilibrate to RT before opening.
Aqueous Solution, pH 2-4 Slow Hydrolysis~ 48 HoursPrepare fresh; keep on ice during use.
Aqueous Solution, pH 7.4 Retro-Mannich Elimination< 30 MinutesAvoid physiological buffers if possible.
Anhydrous DMSO/MeCN None (Stable)> 3 MonthsAcidify solvent with 0.1% TFA for stock.

Troubleshooting Guide

Issue: Appearance of multiple new peaks in HPLC/LC-MS analysis.

  • Diagnostic Logic: Check the mass of the new peaks.

    • If you observe a mass corresponding to a loss of 107 Da (benzylamine), your sample is undergoing retro-Mannich degradation due to insufficient acidity[2].

    • If you observe a mass corresponding to a loss of 58 Da (hydrolysis + loss of CO2​ ), your sample was exposed to moisture[6].

  • Resolution: Ensure your HPLC mobile phase is properly acidified (e.g., 0.1% Formic Acid or TFA). If the degradation occurred pre-injection, review your stock solution preparation method.

Issue: Low yield in downstream coupling reactions.

  • Diagnostic Logic: If you are using basic conditions (e.g., DIPEA, K2​CO3​ ) for a downstream reaction, the base is neutralizing the HCl salt, instantly triggering retro-Mannich cleavage before the desired coupling can occur.

  • Resolution: Consider altering the order of addition. Keep the compound in an acidic environment as long as possible, and add the base only at low temperatures (-78°C to 0°C) immediately prior to the coupling reagent to outcompete the degradation kinetics.

Self-Validating Protocol: Stock Solution Preparation

To ensure trustworthiness in your assays, rely on this self-validating workflow. This protocol ensures that the hygroscopic nature and pH sensitivity of the compound are controlled and verified.

Workflow N1 Equilibration (Desiccator to RT) N2 Dissolution (Anhydrous + 0.1% TFA) N1->N2 Inert Transfer N3 HPLC Validation (T=0 & T=24h) N2->N3 QA Check N3->N1 Fail (Discard) N4 Aliquoting (Argon Purge, -20°C) N3->N4 Purity >98%

Self-validating workflow for stock solution preparation and QA validation.

Step-by-Step Methodology:
  • Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt, initiating hydrolysis.

  • Solvent Preparation: Prepare an anhydrous solvent (e.g., LC-MS grade Acetonitrile or DMSO) and acidify it with 0.1% v/v Trifluoroacetic acid (TFA). Causality: The TFA ensures the microenvironment remains strictly acidic, suppressing the retro-Mannich pathway.

  • Inert Transfer: Inside a glove box or under a steady stream of dry Argon, weigh the desired amount of the solid and dissolve it in the prepared solvent to yield a 10 mM to 50 mM stock.

  • Validation (The Self-Validating Step): Immediately inject a 1 µL aliquot into an HPLC system (T=0). Look for the parent peak and confirm the absence of benzylamine or enone peaks. Leave a small aliquot at room temperature for 24 hours and re-inject (T=24h). If the peak area variance is < 2%, the stock solvent is validated.

  • Storage: Divide the validated stock into single-use aliquots (e.g., 100 µL). Purge the headspace of each vial with Argon, seal tightly, and store at -20°C.

References

  • MCAT Review. "Keto Acids and Esters - Oxygen Containing Compounds". MCAT Review. Available at:[Link]

  • ACS Publications. "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides". The Journal of Physical Chemistry. Available at: [Link]

Sources

Troubleshooting

Troubleshooting common issues in Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride reactions

Welcome to the technical support center for the synthesis and handling of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and handling of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-amino ester. Here, we address common challenges encountered during its synthesis, which is typically achieved via the reductive amination of a β-keto ester precursor. Our goal is to provide not only solutions but also the underlying chemical principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride?

A1: The most prevalent method is the direct reductive amination of a suitable precursor, such as Methyl 5-chloro-3-oxopentanoate or Methyl 3-oxopentanoate itself, with benzylamine. This "one-pot" synthesis involves the formation of an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine. The final step is the formation of the hydrochloride salt, which aids in purification and stability.

Q2: Why is my overall yield consistently low?

A2: Low yields in this reductive amination can stem from several factors. The most common culprits are incomplete formation of the imine/enamine intermediate, reduction of the starting keto-ester to an alcohol byproduct, or sub-optimal reaction conditions such as pH and temperature. A systematic troubleshooting approach is necessary to pinpoint the exact cause.[1][2]

Q3: Is it necessary to isolate the imine intermediate before reduction?

A3: No, it is generally not necessary and often disadvantageous. The reaction is typically performed as a direct or "in situ" process where the imine forms and is immediately reduced.[2][3] Attempting to isolate the imine can be difficult as the equilibrium between the keto-ester/amine and the imine can be unfavorable without the removal of water.[3][4]

Q4: Why is the product isolated as a hydrochloride salt?

A4: Isolating the product as a hydrochloride salt serves several purposes. It often transforms a liquid or oily free amine into a stable, crystalline solid, which is easier to handle, purify by recrystallization, and store.[5] The salt form also enhances stability by protecting the amine from oxidative degradation.

Detailed Troubleshooting Guides

Issue 1: Low Yield or Stalled Reaction

Question: My reaction has stalled, with significant amounts of starting ketone and benzylamine remaining according to TLC/LC-MS analysis. What's going wrong?

This is one of the most frequent issues and typically points to problems with the initial imine formation step, which is the equilibrium-driven and often the rate-limiting step in the overall reductive amination.[3]

Potential Causes & Solutions:

  • Sub-optimal pH: Imine formation is acid-catalyzed, but an excessively low pH will protonate the benzylamine, rendering it non-nucleophilic.[1][4] Conversely, a high pH will not sufficiently activate the ketone.

    • Solution: The optimal pH for most reductive aminations is between 4 and 6.[1][6] Introduce a catalytic amount of a weak acid, such as acetic acid (AcOH), to the reaction mixture. This protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

  • Presence of Water: The formation of the imine from the ketone and amine is a condensation reaction that produces water.[4] As this reaction is reversible, the presence of excess water can shift the equilibrium back towards the starting materials.

    • Solution: While many reductive aminations are robust enough to proceed without explicit water removal, stubborn reactions can benefit from the addition of a dehydrating agent. Add activated molecular sieves (3Å or 4Å) to the reaction mixture before the addition of the reducing agent to sequester the water formed.

  • Ineffective Reducing Agent: The choice of reducing agent is critical. Some are more aggressive than others and may reduce the starting ketone if the imine formation is slow.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice as it is mild and selective for the reduction of imines/iminium ions over ketones.[7][8] Sodium cyanoborohydride (NaBH₃CN) is also effective and works well in protic solvents like methanol, but it is toxic and can introduce cyanide byproducts.[9][10] Standard sodium borohydride (NaBH₄) can be used, but it will readily reduce the starting ketone, so it should only be added after confirming complete imine formation.[8]

Troubleshooting Workflow: Diagnosing Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

G start Low Yield Observed check_imine Q: Is imine/enamine intermediate visible by TLC/LC-MS? start->check_imine no_imine A: No. Starting materials remain. check_imine->no_imine  No yes_imine A: Yes, but little product is formed. check_imine->yes_imine  Yes add_acid Action: Add catalytic Acetic Acid (pH 4-6). no_imine->add_acid add_sieves Action: Add 3Å or 4Å molecular sieves. add_acid->add_sieves If still no improvement check_byproduct Q: Is the alcohol byproduct observed? yes_imine->check_byproduct yes_byproduct A: Yes. Ketone is being reduced. check_byproduct->yes_byproduct  Yes no_byproduct A: No significant byproducts. check_byproduct->no_byproduct  No change_reductant Action: Switch to a milder reducing agent (e.g., NaBH(OAc)₃). yes_byproduct->change_reductant increase_temp Action: Gently warm the reaction (e.g., to 40-50°C). no_byproduct->increase_temp increase_time Action: Increase reaction time. increase_temp->increase_time Then

Caption: A decision tree for troubleshooting low reaction yields.

Issue 2: Formation of Impurities

Question: My final product is contaminated with a significant side product. How can I identify and prevent it?

The structure of β-keto esters provides multiple reactive sites, which can lead to predictable side products under certain conditions.

Observed Impurity Potential Cause Prevention Strategy
Methyl 5-hydroxy-3-oxopentanoate Reduction of the starting keto-ester.Use a milder, more selective reducing agent like NaBH(OAc)₃.[8] Ensure imine formation is favored by adding catalytic acid before introducing the reductant.
Dibenzylamine Over-alkylation of the product amine.This is less common with bulky benzylamine but can occur. Use a slight excess (1.1-1.2 eq.) of benzylamine relative to the keto-ester, but avoid a large excess.
Enamine Intermediate Incomplete reduction of the enamine tautomer.Ensure a sufficient amount of reducing agent is used (typically 1.5 eq.). Increase reaction time or gently heat the reaction to drive the reduction to completion.[11]
Issue 3: Purification and Isolation Challenges

Question: I am having difficulty purifying the final hydrochloride salt. It is oily or fails to crystallize.

This is a common issue when dealing with amine salts. The physical properties of the salt are highly dependent on purity and the crystallization conditions.

Potential Causes & Solutions:

  • Residual Solvent or Water: The presence of even small amounts of reaction solvent (like methanol or THF) or water can prevent crystallization, resulting in an oil.

    • Solution: After the aqueous workup, ensure the organic layer containing the free amine is thoroughly dried over an anhydrous salt like Na₂SO₄ or MgSO₄.[1] When forming the salt, use a dry solution of HCl (e.g., HCl in diethyl ether or dioxane). Ensure all glassware is scrupulously dry.

  • Incorrect Stoichiometry of HCl: Adding too much or too little HCl can affect the salt's properties.

    • Solution: Carefully add a stoichiometric amount (1.0 eq.) of the HCl solution to the solution of the purified free amine. Monitor the precipitation. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization.

  • Impurities Inhibiting Crystallization: The presence of unreacted starting materials or side products can act as "crystal poisons."

    • Solution: Purify the crude free amine by flash column chromatography on silica gel before forming the hydrochloride salt. A gradient of ethyl acetate in hexanes is often a good starting point for elution. After purification, combine the clean fractions, remove the solvent, and then proceed with salt formation.[1][5]

Key Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol provides a robust starting point for the synthesis.

  • To a round-bottom flask charged with a magnetic stir bar, add the starting β-keto ester (1.0 eq.).

  • Dissolve the ester in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Add benzylamine (1.1 eq.) followed by acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.[1]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10 minutes. Note: The reaction may be slightly exothermic.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free amine.

Protocol 2: Hydrochloride Salt Formation and Purification
  • Purify the crude free amine obtained from Protocol 1 via flash column chromatography.

  • Dissolve the purified free amine in a minimal amount of a dry, non-polar solvent like diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 2M HCl in diethyl ether (1.0 eq.) dropwise with stirring.

  • A white precipitate should form. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with a small amount of cold, dry diethyl ether, and dry under high vacuum to yield the final Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride. Recrystallization from a solvent system like isopropanol/diethyl ether can be performed for further purification if necessary.[5]

References

  • The Organic Chemistry Tutor. (2018, May 6). Imine and Enamine Formation Reactions With Reductive Amination [Video]. YouTube. [Link]

  • Chemistry Steps. (2024, March 29). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? [Forum post]. Retrieved from [Link]

  • IndiaMART. (n.d.). Methyl 3 - Oxopentanoate at Best Price, High Purity Carboxylic Acid Ester. Retrieved from [Link]

  • Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride.
  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]

  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? [Forum post]. Retrieved from [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. [Reddit post]. Retrieved from [Link]

  • Awasthi, A. K., et al. (2005). Practical enantioselective synthesis of beta-substituted-beta-amino esters. The Journal of Organic Chemistry, 70(14), 5585–5589. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]

  • PMC. (n.d.). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. Retrieved from [Link]

  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • PMC. (n.d.). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Retrieved from [Link]

  • ResearchGate. (n.d.). Intermolecular reductive amination of amino acid- derived b.... Retrieved from [Link]

  • ACS Publications. (2026, March 26). Noncanonical β-Amino Esters and Amides via Direct Asymmetric Reductive Amination of α,α-Disubstituted β-Ketoesters and Amides. Organic Letters. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Retrieved from [Link]

  • PubMed. (2008, July 3). Assembly of isoquinolines via CuI-catalyzed coupling of beta-keto esters and 2-halobenzylamines. Retrieved from [Link]

  • ResearchGate. (2015, September 14). (PDF) Mastering β-keto esters. Retrieved from [Link]

  • Beilstein Journals. (2022, January 12). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • AIR Unimi. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

Sources

Optimization

Identifying and minimizing side reactions in the synthesis of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride

Technical Support Center: Synthesis of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride Welcome to the technical support guide for the synthesis of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride. This document...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride

Welcome to the technical support guide for the synthesis of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers and drug development professionals navigate the common challenges associated with this synthesis. Our focus is on identifying and minimizing side reactions to improve yield, purity, and process robustness.

Overview of the Synthesis

The synthesis of Methyl 5-(benzylamino)-3-oxopentanoate is a multi-component reaction, often involving a Mannich-type condensation.[1][2] This reaction couples a β-keto ester (methyl acetoacetate) with an amine (benzylamine) and an aldehyde (typically formaldehyde or a synthetic equivalent). The resulting β-amino-carbonyl compound, known as a Mannich base, is a valuable intermediate in pharmaceutical synthesis.[2][3]

While seemingly straightforward, the reaction is susceptible to several side reactions due to the reactive nature of the starting materials and intermediates.[4] This guide will address these challenges systematically.

Main Reaction Pathway

The core transformation involves the formation of an iminium ion from benzylamine and an aldehyde, which then undergoes a nucleophilic attack by the enolate of methyl acetoacetate.[5]

G cluster_0 Iminium Ion Formation cluster_1 Enolate Formation cluster_2 C-C Bond Formation cluster_3 Salt Formation Benzylamine Benzylamine Iminium_Ion Iminium Ion Benzylamine->Iminium_Ion + H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Product_Base Mannich Base (Free Base) Iminium_Ion->Product_Base MAA Methyl Acetoacetate Enolate Enolate MAA->Enolate Base/Acid Enolate->Product_Base Final_Product Methyl 5-(benzylamino)- 3-oxopentanoate HCl Product_Base->Final_Product + HCl

Caption: Generalized workflow for the target synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yield is a frequent problem stemming from incomplete reactions, degradation of starting materials, or the formation of soluble side products that are lost during workup.

Troubleshooting Steps:

  • Assess Starting Material Quality:

    • Benzylamine: Can oxidize or form imine dimers over time.[6] If the solution is yellowed or shows multiple spots on a Thin Layer Chromatography (TLC) plate, purification by vacuum distillation is recommended.[6]

    • Methyl Acetoacetate: Can degrade. Use a freshly opened bottle or distill under reduced pressure before use.

    • Formaldehyde Source: Paraformaldehyde can be of variable quality. Ensure it is dry and free-flowing. An aqueous formaldehyde solution (formalin) can also be used, but pH control is critical.

  • Verify Iminium Ion Formation: The first step is the reaction between benzylamine and formaldehyde to form an electrophilic iminium ion.[1] This is typically fast but can be hampered by incorrect pH. The reaction is often performed under mildly acidic conditions to facilitate imine formation and dehydration.

  • Monitor Enolate Formation and Reaction Progress: The β-keto ester must form an enol or enolate to act as the nucleophile.[4]

    • Analysis: Use TLC to monitor the consumption of methyl acetoacetate. A co-spotted plate with the starting materials and the reaction mixture is essential. If a significant amount of starting material remains after the expected reaction time, the reaction has stalled.

    • Solution: Ensure proper mixing. If the reaction is heterogeneous (e.g., with paraformaldehyde), vigorous stirring is required. A slight increase in temperature (e.g., from room temperature to 40°C) can sometimes drive the reaction to completion, but be cautious of promoting side reactions.

  • Check Workup Procedure: The product is a Mannich base, which has some water solubility.

    • Problem: During aqueous workup, a significant portion of the product might remain in the aqueous layer, especially if the pH is not optimal.

    • Solution: Before extraction with an organic solvent, adjust the aqueous layer's pH to be basic (pH 9-10) with a base like sodium bicarbonate or potassium carbonate to ensure the product is in its free base form, which is less water-soluble.[7] Perform multiple extractions with a suitable solvent (e.g., dichloromethane or ethyl acetate).

Q2: My NMR/HPLC analysis shows significant impurities. What are these side products?

The presence of multiple peaks indicates the formation of one or more side products. The diagram and table below detail the most common culprits.

G MAA Methyl Acetoacetate Target Target Product MAA->Target Desired Mannich Reaction Self_Condensation MAA Self-Condensation (e.g., Dehydracetic Acid deriv.) MAA->Self_Condensation Base/Acid Catalysis Michael_Adduct Michael Adduct MAA->Michael_Adduct Condensation then Michael Addition Amide Amide Product MAA->Amide High Temp (Amidation) BnNH2 Benzylamine BnNH2->Target Desired Mannich Reaction Bis_Product Bis-Alkylation Product BnNH2->Bis_Product Further Reaction of Product BnNH2->Michael_Adduct BnNH2->Amide High Temp (Amidation) CH2O Formaldehyde CH2O->Target Desired Mannich Reaction CH2O->Bis_Product Further Reaction of Product Target->Bis_Product Further Reaction of Product

Caption: Common side reaction pathways.

Table 1: Common Impurities and Mitigation Strategies

Impurity NameFormation MechanismIdentificationMitigation Strategy
Bis-alkylation Product The target product still contains an acidic proton α to the ketone and can react with a second molecule of the iminium ion.[5]Higher molecular weight peak in MS. Complex multiplet in 1H NMR around the α-proton region.Use a slight excess (1.1-1.2 eq.) of methyl acetoacetate relative to the iminium ion precursors. Maintain a lower reaction temperature (0-25°C).
Methyl Acetoacetate Self-Condensation Product Under acidic or basic conditions, methyl acetoacetate can undergo self-condensation (a form of Claisen condensation) to form products like methyl 2-acetyl-3-oxobutanoate or dehydracetic acid derivatives.Characteristic peaks for a new β-dicarbonyl compound in NMR. Often appears as a complex mixture.Maintain strict temperature control. Add the base or acid catalyst slowly to the reaction mixture. Ensure efficient mixing to avoid localized high concentrations of catalyst.
Michael Adduct An intermediate α,β-unsaturated ketone can form via elimination from the target product, to which benzylamine can then add via a Michael (1,4-conjugate) addition.[8]Isomeric peak in MS. Different chemical shifts for the protons on the carbon chain in NMR.Avoid high temperatures and strongly basic conditions during the reaction and workup, which favor elimination.
Amide Product Direct reaction between benzylamine and the ester group of methyl acetoacetate to form an N-benzyl amide.Absence of the methyl ester singlet (~3.7 ppm) and presence of a broad N-H peak in 1H NMR.This is generally less favorable than reaction at the ketone but can occur at elevated temperatures (>80-100°C).[9] Keep the reaction temperature low.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity by controlling the key parameters that lead to side reactions.

Materials:

  • Methyl acetoacetate (1.1 eq.)

  • Benzylamine (1.0 eq.)

  • Paraformaldehyde (1.0 eq.)

  • Methanol (Solvent)

  • Hydrochloric Acid (in isopropanol or ether)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2 or Argon), add methanol.

  • Reactant Addition: Add benzylamine (1.0 eq.) and paraformaldehyde (1.0 eq.) to the solvent. Stir the suspension at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

  • Nucleophile Addition: Cool the reaction mixture to 0-5°C using an ice bath. Add methyl acetoacetate (1.1 eq.) dropwise over 30 minutes. Causality: Slow, cold addition prevents temperature spikes that can lead to self-condensation of the methyl acetoacetate.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate). The reaction is complete when the benzylamine spot has been consumed.

  • Workup (Free Base Isolation):

    • Remove the methanol under reduced pressure.

    • Add water and dichloromethane to the residue.

    • Adjust the pH of the aqueous layer to 9-10 with a saturated solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer twice more with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude Mannich base as an oil.

  • Purification & Salt Formation:

    • The crude oil can be purified by column chromatography on silica gel if necessary.

    • Dissolve the purified free base in a minimal amount of a cold solvent like isopropanol or diethyl ether.

    • Slowly add a solution of HCl (e.g., 2M in isopropanol) dropwise with vigorous stirring.

    • The hydrochloride salt will precipitate. Stir the resulting slurry in the cold for 30 minutes.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Troubleshooting Workflow: A Logic-Based Approach

When an experiment fails, a systematic approach is crucial. The following decision tree can guide your troubleshooting process.

G Start Experiment Start Problem Low Yield or High Impurity? Start->Problem CheckTLC Analyze TLC of Crude Reaction Mixture Problem->CheckTLC StartingMaterial Significant Starting Material Remaining? CheckTLC->StartingMaterial MultipleSpots Multiple Unidentified Spots Present? StartingMaterial->MultipleSpots No StalledReaction Action: Stalled Reaction - Check Reagent Quality - Increase Reaction Time/Temp StartingMaterial->StalledReaction Yes SideReactions Action: Side Reactions - Lower Temperature - Check Stoichiometry - Purify by Column MultipleSpots->SideReactions Yes WorkupLoss Action: Workup Loss - Check pH during extraction - Use more extractions MultipleSpots->WorkupLoss No (Clean reaction but low mass) Success Product OK StalledReaction->Success Re-run with corrections SideReactions->Success Re-run with corrections WorkupLoss->Success Re-run with corrections

Caption: A decision tree for troubleshooting the synthesis.

References

  • Chemistry Steps. Mannich Reaction. Available at: [Link]

  • BYJU'S. Mannich Reaction Mechanism. Available at: [Link]

  • SUST Repository. Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Available at: [Link]

  • Wikipedia. Mannich reaction. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of β-Amino ketones, esters, nitriles and related compounds. Available at: [Link]

  • MDPI. β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. Available at: [Link]

  • PrepChem.com. Synthesis of methyl 3-oxopentanoate. Available at: [Link]

  • PMC. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Available at: [Link]

  • ACS Publications. Mechanism of Amination of β-Keto Esters by Azadicarboxylates Catalyzed by an Axially Chiral Guanidine. Available at: [Link]

  • PMC. Recent advances in the transesterification of β-keto esters. Available at: [Link]

  • ResearchGate. Mastering β-keto esters. Available at: [Link]

  • ResearchGate. Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Available at: [Link]

  • Organic Syntheses. Benzoguanamine. Available at: [Link]

  • Google Patents. CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
  • PMC. Recent progress in the chemistry of β-aminoketones. Available at: [Link]

  • Journal of Chemical Health Risks. Some important β-amino ketones, both synthetic and natural, and their biological properties. Available at: [Link]

  • Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review. Available at: [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • European Patent Office. Methylamines purification process. Available at: [Link]

  • Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Reddit. How to purify Benzylamine?. Available at: [Link]

Sources

Troubleshooting

Optimizing reaction parameters for Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with synthesizing Methyl 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with synthesizing Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride .

Direct alkylation of β-keto ester dianions (e.g., methyl acetoacetate dianion) with aminomethyl electrophiles often fails due to poor regiocontrol, over-alkylation, and retro-Mannich fragmentation during workup. To ensure a self-validating and highly scalable system, this guide focuses on the Meldrum's Acid Pathway . By building the β-keto ester from a pre-formed β-amino acid (N-Boc-N-benzyl-β-alanine), we guarantee absolute regioselectivity and prevent amine-catalyzed side reactions[1].

Workflow Step1 1. Coupling N-Boc-N-Bn-β-alanine + Meldrum's Acid Step2 2. Methanolysis Reflux in MeOH Step1->Step2 Step3 3. Deprotection 4M HCl in Dioxane Step2->Step3 Product Methyl 5-(benzylamino)- 3-oxopentanoate HCl Step3->Product

Figure 1: Three-step synthetic workflow for Methyl 5-(benzylamino)-3-oxopentanoate HCl.

Phase 1: Activation & Meldrum's Acid Coupling

Q: During the coupling phase, I am getting low yields of the acyl Meldrum's acid intermediate, with unreacted starting material remaining. What is happening? A: This is typically caused by incomplete activation or competitive O-acylation. When using N,N'-Dicyclohexylcarbodiimide (DCC), the carboxylic acid forms an O-acylisourea intermediate. If 4-Dimethylaminopyridine (DMAP) is not present in sufficient quantities (typically 1.5 equivalents), the Meldrum's acid enolate will attack the oxygen of the O-acylisourea rather than the carbonyl carbon, leading to dead-end O-acylated byproducts[1].

Step-by-Step Protocol: Self-Validating Coupling

  • In an oven-dried flask under N₂, dissolve N-Boc-N-benzyl-β-alanine (1.0 equiv) and Meldrum's acid (1.1 equiv) in anhydrous CH₂Cl₂ (0.2 M).

  • Add DMAP (1.5 equiv) and stir until fully dissolved. Cool the mixture to 0 °C using an ice bath.

  • Dissolve DCC (1.1 equiv) in a minimal volume of CH₂Cl₂ and add dropwise over 30 minutes. Validation: A white precipitate of dicyclohexylurea (DCU) will begin forming immediately, confirming activation.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the DCU precipitate through a Celite pad and wash with cold CH₂Cl₂.

  • Wash the filtrate with 5% aqueous KHSO₄ (to remove DMAP) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude acyl Meldrum's acid.

Phase 2: Methanolysis & Decarboxylation

Q: During methanolysis, I observe the formation of methyl N-Boc-N-benzyl-β-alaninate instead of the desired β-keto ester. How do I prevent this? A: This cleavage byproduct occurs when methanol directly attacks the carbonyl carbon of the acyl group rather than waiting for the thermal decomposition of the Meldrum's acid moiety. As demonstrated by Xu et al. in their kinetic studies, the desired formation of the β-keto ester proceeds strictly via an α-oxoketene intermediate [2]. This intermediate requires sufficient thermal energy (>60 °C) to extrude acetone and CO₂. If the reaction is heated too slowly, direct nucleophilic attack outcompetes ketene formation.

Mechanism A Acyl Meldrum's Acid Adduct B Thermal Elimination (>60°C) A->B Desired Pathway F Direct Nucleophilic Attack (Low Temp / Excess Base) A->F Undesired Pathway C α-Oxoketene Intermediate + Acetone + CO2 B->C D Nucleophilic Trapping (MeOH) C->D E β-Keto Ester Product D->E G Methyl Ester Cleavage Byproduct F->G

Figure 2: Mechanistic divergence in the methanolysis of acyl Meldrum's acid adducts.

Step-by-Step Protocol: Kinetic Trapping

  • Equip a dry flask with a reflux condenser and heat anhydrous methanol (10 volumes) to a vigorous reflux (65 °C) under N₂.

  • Dissolve the crude acyl Meldrum's acid in a minimal amount of anhydrous toluene (1-2 volumes).

  • Add the toluene solution dropwise to the refluxing methanol over 1 hour. Causality: This maintains a low steady-state concentration of the adduct, forcing it through the high-energy α-oxoketene pathway before methanol can directly attack the unfragmented starting material.

  • Continue refluxing for 4 hours. Validation: Monitor via TLC (UV active); the highly polar Meldrum's adduct should completely disappear.

  • Concentrate the mixture in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate Methyl 5-(N-Boc-N-benzylamino)-3-oxopentanoate.

Phase 3: Boc Deprotection & Salt Formation

Q: My final deprotection yields a gummy, hygroscopic syrup rather than a crystalline hydrochloride salt. How can I optimize the isolation? A: The β-keto ester moiety is highly sensitive to aqueous acid, which can cause ester hydrolysis and subsequent decarboxylation to a ketone. Furthermore, the resulting secondary amine hydrochloride is inherently hygroscopic. Using aqueous HCl or methanolic HCl often leads to water absorption or transesterification. You must maintain strictly anhydrous conditions and utilize an anti-solvent precipitation strategy.

Step-by-Step Protocol: Anhydrous Salt Isolation

  • Dissolve the purified β-keto ester in anhydrous 1,4-dioxane (0.5 M) under N₂ at room temperature.

  • Slowly add a solution of 4M HCl in 1,4-dioxane (5.0 equiv). Stir at room temperature for 2-3 hours.

  • Validation: Monitor by TLC (ninhydrin stain) for the complete consumption of the Boc-protected starting material.

  • Evaporate the solvent under reduced pressure. Critical: Keep the water bath temperature < 30 °C to prevent thermal decarboxylation of the deprotected β-keto ester.

  • Triturate the resulting residue with cold, anhydrous methyl tert-butyl ether (MTBE) to induce crystallization.

  • Filter the solid rapidly under a stream of dry N₂ and dry under high vacuum to afford Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride as a crystalline solid.

Quantitative Parameter Summary

Reaction PhaseKey Reagents & SolventsCritical TemperatureKey Quality Attribute (KQA)Common Undesired Impurity
1. Coupling DCC, DMAP, Meldrum's Acid, CH₂Cl₂0 °C → 25 °CComplete consumption of amino acid; DCU removalO-acylated Meldrum's acid
2. Methanolysis Anhydrous MeOH, Toluene> 65 °C (Reflux)Controlled α-oxoketene generationMethyl N-Boc-N-benzyl-β-alaninate
3. Deprotection 4M HCl in 1,4-Dioxane, MTBE20 °C – 25 °CHigh crystallinity, low moisture contentDecarboxylated ketone byproduct

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. Journal of Organic Chemistry.[Link]

  • Xu, F., et al. (2004). Mechanistic Evidence for an α-Oxoketene Pathway in the Formation of β-Ketoamides/Esters via Meldrum's Acid Adducts. Journal of the American Chemical Society.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Degradation Pathways for Methyl 5-(benzylamino)-3-oxopentanoate HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, stability, and degradation challenges associated with Methyl 5-(benzylamino)-3-oxop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, stability, and degradation challenges associated with Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride (CAS: 1257403-90-9).

Due to its structural features—a nucleophilic secondary amine, an electrophilic ester, and a labile β -keto group—this molecule is highly susceptible to specific degradation pathways if storage or reaction conditions deviate from optimal parameters. This guide provides the mechanistic causality behind these failures and self-validating protocols to ensure scientific integrity in your workflows.

Section 1: Mechanistic Degradation Pathways (The "Why")

Understanding the intrinsic reactivity of Methyl 5-(benzylamino)-3-oxopentanoate is critical for preventing assay failures. The molecule is supplied as a hydrochloride salt to protonate the amine, neutralizing its nucleophilicity. However, when exposed to moisture, heat, or basic conditions, two primary degradation cascades dominate:

Pathway A: Base-Mediated Intramolecular Lactamization

When the HCl salt is neutralized (pH > 7), the liberated secondary amine becomes highly nucleophilic. Because the amine is separated from the ester carbonyl by exactly five atoms, it is perfectly positioned to undergo an entropically and enthalpically favored intramolecular amidation. The amine attacks the C1 ester carbonyl, expelling methanol to form a 6-membered lactam: 1-benzylpiperidine-2,4-dione . This is a well-documented phenomenon in the1 [1].

Pathway B: Hydrolysis and Spontaneous Decarboxylation

β -keto esters are notoriously sensitive to aqueous environments. Under acidic or basic hydrolysis, the methyl ester is converted to a β -keto acid. This intermediate forms a hydrogen-bonded, 6-membered cyclic transition state that rapidly undergoes concerted decarboxylation (loss of CO2​ ) to form an enol, which immediately tautomerizes to 4-(benzylamino)butan-2-one . The kinetics of this degradation are highly dependent on the solvent and pH, as detailed in studies on 2 [2].

Degradation A Methyl 5-(benzylamino)- 3-oxopentanoate HCl B Free Base (Nucleophilic Amine) A->B pH > 7 (Deprotonation) D Beta-Keto Acid Intermediate A->D H2O, Heat (Hydrolysis) C 1-Benzylpiperidine- 2,4-dione B->C Intramolecular Attack (-MeOH) E 4-(benzylamino) butan-2-one D->E -CO2 (Decarboxylation)

Figure 1: Primary degradation pathways via lactamization and decarboxylation.

Section 2: Troubleshooting FAQs (The "How")

Q1: I am observing a massive purity drop during storage. LC-MS shows a major impurity at [M-32]. What happened? A: A mass loss of 32 Da corresponds to the loss of methanol ( CH3​OH ). Your sample has undergone free-basing (likely due to moisture ingress or disproportionation of the HCl salt), triggering intramolecular lactamization to form 1-benzylpiperidine-2,4-dione. Fix: Ensure the compound is stored strictly under inert atmosphere (Argon/Nitrogen) in a desiccator. Do not expose the solid to ambient humidity.

Q2: My downstream alkylation reaction is failing, and I am isolating a ketone product instead of my target ester. LC-MS shows [M-58]. A: A mass loss of 58 Da indicates the loss of the methoxycarbonyl group (- COOCH3​ + H ), meaning the ester hydrolyzed and subsequently decarboxylated to 4-(benzylamino)butan-2-one. Fix: Your reaction conditions are likely introducing water alongside a base. Switch to strictly anhydrous solvents and use non-nucleophilic bases (e.g., DIPEA or NaH) to prevent ester hydrolysis.

Q3: The white powder has turned yellow/brown over time, and I see an [M-90] peak. A: The secondary benzylamine is undergoing oxidative dealkylation in the presence of light and oxygen, losing the benzyl group (mass 91, replaced by H, net -90) to form the primary amine, accompanied by benzaldehyde formation (which causes the yellowing). Fix: Store at -20°C, protected from light, and purge the headspace with Nitrogen after every use.

Workflow Start Purity Drop Detected in LC-MS/HPLC CheckMass Identify Major Impurity Mass Start->CheckMass Mass1 Mass = [M-32] (Loss of CH3OH) CheckMass->Mass1 Mass2 Mass = [M-58] (Loss of COOCH3 + H) CheckMass->Mass2 Mass3 Mass = [M-90] (Loss of Benzyl) CheckMass->Mass3 Action1 Diagnosis: Lactamization. Action: Ensure pH < 5 Mass1->Action1 Action2 Diagnosis: Decarboxylation. Action: Avoid Moisture Mass2->Action2 Action3 Diagnosis: Oxidation. Action: Purge with N2 Mass3->Action3

Figure 2: LC-MS guided troubleshooting workflow for identifying specific degradation issues.

Section 3: Quantitative Stability Data

The following table summarizes the causal relationship between environmental conditions and the half-life ( t1/2​ ) of the compound. Use this data to establish safe handling windows for your experiments.

ConditionpHTempPrimary DegradantEstimated Half-Life ( t1/2​ )
Aqueous Buffer2.025°CNone (Stable)> 6 months
Aqueous Buffer7.425°C1-Benzylpiperidine-2,4-dione~ 4 hours
Aqueous Buffer10.025°C1-Benzylpiperidine-2,4-dione< 15 minutes
Aqueous Buffer2.080°C4-(Benzylamino)butan-2-one~ 2 hours
Solid State (HCl salt)N/A25°CNone (Stable)> 2 years (Desiccated)
Solid State (Free base)N/A25°C1-Benzylpiperidine-2,4-dione~ 3 days

Section 4: Experimental Protocols

Protocol 1: Controlled Free-Basing for Downstream Synthesis

Purpose: To liberate the nucleophilic amine for a target reaction without triggering premature intramolecular lactamization. Causality: By utilizing a sterically hindered, non-nucleophilic base at low temperatures, we prevent local pH spikes and ester attack, allowing the external electrophile to outcompete the intramolecular cyclization.

  • Preparation: Suspend 1.0 eq of Methyl 5-(benzylamino)-3-oxopentanoate HCl in anhydrous Dichloromethane (DCM) (0.1 M concentration) under a Nitrogen atmosphere.

  • Cooling: Chill the suspension to -20°C using a dry ice/ethylene glycol bath.

  • Electrophile Addition: Add 1.2 eq of your target electrophile (e.g., acyl chloride) directly to the suspension.

  • Controlled Deprotonation: Add 2.1 eq of N,N-Diisopropylethylamine (DIPEA) dropwise over 15 minutes. Do not use aqueous NaOH or K2​CO3​ .

  • Quench: Once the reaction is complete (monitor via TLC/LC-MS), immediately quench with cold 5% aqueous citric acid to re-protonate any unreacted amine and halt degradation.

Protocol 2: Stability-Indicating Forced Degradation Assay

Purpose: To validate that your HPLC/LC-MS analytical method can successfully resolve the intact API from its primary degradants.

  • Acidic Stress (Decarboxylation Check): Dissolve 1 mg/mL of the compound in 0.1 N HCl. Heat to 60°C for 2 hours. Neutralize with 0.1 N NaOH before injection. Expect a major peak at [M-58].

  • Basic Stress (Lactamization Check): Dissolve 1 mg/mL of the compound in 0.1 N NaOH. Stir at room temperature for 15 minutes. Neutralize immediately with 0.1 N HCl. Expect a major peak at [M-32].

  • Oxidative Stress: Dissolve 1 mg/mL of the compound in 3% H2​O2​ . Stir at room temperature for 24 hours. Expect a peak at [M-90].

  • Analysis: Inject all samples using a gradient reverse-phase HPLC method (e.g., C18 column, Water/Acetonitrile with 0.1% Formic Acid). Ensure baseline resolution (Rs > 1.5) between the parent mass (m/z 236[M+H]+) and all degradation products.

References

  • Title: Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis.
  • Title: Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides.

Sources

Troubleshooting

Technical Support Center: Recrystallization of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride

Welcome to the Technical Support Center for the isolation and purification of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride (CAS: 1257403-90-9). Designed for process chemists and drug development professionals, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride (CAS: 1257403-90-9). Designed for process chemists and drug development professionals, this guide provides actionable troubleshooting, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity crystallization.

Chemical Profile & Mechanistic Vulnerabilities

Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride is a highly polar, functionalized building block. Its structure presents two distinct challenges during crystallization:

  • Beta-Keto Ester Lability: The beta-keto ester moiety is highly susceptible to hydrolysis followed by rapid thermal decarboxylation. If exposed to elevated temperatures (>50°C) in the presence of trace water, the ester hydrolyzes to a beta-keto acid, which spontaneously loses CO₂ to form a ketone.

  • Amine Hydrochloride Hygroscopicity: As a secondary amine hydrochloride, the salt is prone to moisture absorption. This depresses the melting point and induces "oiling out" (Liquid-Liquid Phase Separation, LLPS) instead of true crystallization[1].

Interactive Troubleshooting FAQs

Q: My product is "oiling out" as a dense syrup at the bottom of the flask instead of forming crystals. How do I fix this? A: Oiling out occurs when the supersaturation of the solution exceeds the metastable zone limit, crossing into the liquid-liquid phase separation (LLPS) boundary before nucleation can occur[1]. For amine hydrochlorides, this is often exacerbated by trace water or adding the anti-solvent too rapidly.

  • Causality & Solution: You are likely adding the anti-solvent at a temperature where the solute melts out of solution rather than crystallizing.

    • Lower the dissolution temperature to <40°C.

    • Add the anti-solvent (e.g., MTBE) dropwise to maintain the system within the metastable zone[2].

    • Introduce 1-2% w/w seed crystals just before the cloud point is reached to bypass the high-energy nucleation barrier and force crystal growth over LLPS.

Q: I am seeing significant yield loss and a new impurity by HPLC after recrystallization. What happened? A: This is a hallmark of thermal degradation. The beta-keto ester is undergoing decarboxylation.

  • Causality & Solution: Heating the compound in protic solvents (like ethanol or methanol) for prolonged periods causes solvolysis or hydrolysis (if trace water is present), followed by decarboxylation.

    • Strictly limit the dissolution temperature to 40–45°C. Do not boil the solvent.

    • Ensure all solvents are strictly anhydrous (Karl Fischer < 0.1%).

    • Minimize the time the compound spends in solution (the "hold time").

Q: The isolated crystals are extremely sticky, trap solvent, and degrade upon drying. How can I improve the physical properties? A: Sticky crystals usually indicate solvent entrapment (inclusions) or surface moisture absorption due to the hygroscopic nature of the hydrochloride salt.

  • Causality & Solution: Rapid precipitation ("crashing out") traps mother liquor and impurities within the crystal lattice.

    • Implement an "aging" step: hold the suspension at 0–5°C for 2 hours with moderate agitation to allow Ostwald ripening (smaller, imperfect crystals dissolve and redeposit onto larger, purer crystals)[3].

    • Wash the filter cake with cold, anhydrous anti-solvent to displace the primary solvent without dissolving the product.

    • Dry under high vacuum at ambient temperature with a dry nitrogen bleed to sweep away moisture.

LogicTree Issue Issue: Oiling Out (Liquid-Liquid Phase Separation) CheckTemp Is dissolution temp > 45°C? Issue->CheckTemp TempYes Reduce temp to <45°C to prevent phase separation CheckTemp->TempYes Yes TempNo Check Anti-Solvent Addition Rate CheckTemp->TempNo No RateFast Added too fast? (Causes local supersaturation) TempNo->RateFast RateFix Add dropwise over 1-2 hours RateFast->RateFix Yes SeedCheck Are seed crystals available? RateFast->SeedCheck No SeedYes Add 1-2% seeds before anti-solvent cloud point SeedCheck->SeedYes Yes

Diagnostic logic tree for resolving Liquid-Liquid Phase Separation (oiling out).

Optimized Solvent/Anti-Solvent Recrystallization Protocol

This self-validating protocol utilizes Anhydrous Ethanol (Primary Solvent) and Methyl tert-butyl ether (MTBE, Anti-Solvent). MTBE is selected over diethyl ether to minimize peroxide risks and provide a more controlled precipitation gradient for amine hydrochlorides[4].

Step-by-Step Methodology:

  • Preparation & Dissolution:

    • Weigh the crude Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride into a clean, dry, jacketed reactor equipped with an overhead stirrer.

    • Add Anhydrous Ethanol (3 to 5 volumes, mL/g).

    • Warm the suspension gently to 40°C (Do NOT exceed 45°C) until complete dissolution is achieved.

    • Self-Validation Check: The solution must be visually clear. If insoluble particulates remain, they are likely inorganic salts or polymerized impurities.

  • Polish Filtration:

    • Pass the warm solution through a 0.45 µm PTFE filter into a pre-warmed receiving flask to remove insoluble impurities.

  • Cooling & Nucleation:

    • Cool the filtrate to 20–25°C (ambient temperature) at a controlled rate of 0.5°C/min.

    • Optional but Recommended: Add 1% w/w pure seed crystals at 25°C to induce controlled nucleation.

  • Anti-Solvent Addition:

    • Begin adding anhydrous MTBE (6 to 10 volumes) dropwise via an addition funnel over 1.5 to 2 hours.

    • Mechanistic Note: Slow addition maintains the system within the metastable zone, promoting the growth of existing nuclei rather than crashing out amorphous, sticky solids[2].

  • Aging (Ostwald Ripening):

    • Once all MTBE is added, cool the slurry to 0–5°C.

    • Hold (age) the suspension at this temperature with moderate stirring (150-200 RPM) for 2 hours.

    • Self-Validation Check: Sample the mother liquor and analyze via HPLC. The product concentration should plateau, indicating equilibrium solubility has been reached.

  • Isolation & Washing:

    • Filter the suspension under vacuum (using a Buchner funnel or agitated nutsche filter).

    • Wash the filter cake with 2 volumes of pre-chilled (0°C) MTBE.

  • Drying:

    • Dry the solid in a vacuum oven at 25–30°C (ambient) with a dry nitrogen bleed for 12–24 hours until constant weight is achieved.

Workflow Start Crude Methyl 5-(benzylamino) -3-oxopentanoate HCl Dissolve Dissolution (Anhydrous EtOH, 40°C) Start->Dissolve Filter Polish Filtration (Remove insolubles) Dissolve->Filter Cool Cooling (Drop to 25°C) Filter->Cool Seed Seeding (1% w/w pure crystals) Cool->Seed AntiSolvent Anti-Solvent Addition (Dropwise MTBE, 2 hrs) Seed->AntiSolvent Age Aging (Stir at 0-5°C for 2h) AntiSolvent->Age Isolate Isolation & Washing (Filter, cold MTBE wash) Age->Isolate Dry Vacuum Drying (Ambient temp, N2 bleed) Isolate->Dry

Step-by-step solvent/anti-solvent recrystallization workflow for beta-keto ester hydrochlorides.

Empirical Solvent Data & Metrics

To assist in solvent selection and process scaling, the following table summarizes typical solvent systems evaluated for beta-keto ester amine hydrochlorides and their expected outcomes.

Primary SolventAnti-SolventRatio (v/v)Dissolution TempExpected YieldPurity OutcomeMechanistic Notes
Anhydrous Ethanol MTBE 1 : 2.540°C80-85%>99%Optimal. Balances solubility with stability. MTBE prevents oiling out.
MethanolEthyl Acetate1 : 435°C70-75%>98%Good alternative, but MeOH can transesterify if heated excessively.
Isopropanol (IPA)Heptane1 : 360°CN/ADegradationAvoid. High temp required for dissolution causes decarboxylation.
WaterAcetone1 : 525°C40-50%ModerateAvoid. Water induces rapid hydrolysis of the beta-keto ester.
References
  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd ed.). Academic Press.[Link]

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Methyl 5-(benzylamino)-3-oxopentanoate Hydrochloride in Heterocyclic Synthesis

In the realm of medicinal chemistry and drug discovery, the construction of complex nitrogen-containing heterocycles—such as piperidine-2,4-diones and pyrazolo[4,3-c]pyridines—requires robust, regioselective building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of medicinal chemistry and drug discovery, the construction of complex nitrogen-containing heterocycles—such as piperidine-2,4-diones and pyrazolo[4,3-c]pyridines—requires robust, regioselective building blocks. Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride (CAS: 1257403-90-9) has emerged as a highly efficient precursor for these scaffolds[1].

This guide objectively compares the performance of this specific β-keto ester hydrochloride against common alternative precursors, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for bench scientists.

Mechanistic Rationale & Precursor Selection

When synthesizing 1-benzylpiperidine-2,4-dione (a privileged scaffold in pharmacology [2]), researchers typically evaluate three primary precursor strategies:

  • Methyl 5-(benzylamino)-3-oxopentanoate HCl (The Target Compound): A linear β-keto methyl ester stored as a hydrochloride salt.

  • Ethyl 5-(benzylamino)-3-oxopentanoate: The ethyl ester counterpart.

  • Dimethyl 3,3'-(benzylazanediyl)dipropanoate: A symmetrical tertiary amine precursor requiring Dieckmann condensation.

Causality Behind Experimental Choices
  • Why the Hydrochloride Salt? Free β-keto secondary amines are notoriously unstable. The nucleophilic amine can spontaneously attack the ester carbonyl during storage, leading to uncontrolled oligomerization or premature cyclization. By isolating the compound as a hydrochloride salt, the amine is protonated and rendered non-nucleophilic, ensuring excellent long-term shelf stability.

  • Methyl vs. Ethyl Ester Kinetics: In the base-catalyzed intramolecular amidation step, the methoxide ion ( CH3​O− ) acts as a superior leaving group compared to the ethoxide ion ( CH3​CH2​O− ). This subtle difference accelerates reaction kinetics, allowing cyclization to complete in 2–4 hours rather than 6–8 hours, thereby minimizing thermal degradation byproducts.

  • Intramolecular Amidation vs. Dieckmann Condensation: Utilizing the Dieckmann condensation precursor (Compound 3) requires harsh thermodynamic conditions (e.g., NaOMe in refluxing methanol) and frequently yields a difficult-to-separate mixture of 2,4-dione and 3,5-dione regioisomers. Conversely, the linear β-keto ester strictly dictates the formation of the 2,4-dione, providing 100% regioselectivity.

SynthesisPathway A Methyl 5-(benzylamino)- 3-oxopentanoate HCl D Intramolecular Amidation (Base-catalyzed) A->D Fast Kinetics (- MeOH) B Ethyl 5-(benzylamino)- 3-oxopentanoate B->D Slower Kinetics (- EtOH) C Dimethyl 3,3'-(benzylazanediyl) dipropanoate E Dieckmann Condensation (Strong Base) C->E Complex Cyclization F 1-Benzylpiperidine- 2,4-dione D->F High Yield (>85%) E->F Low Yield (<40%) G Regioisomer Mixtures (3,5-dione / 2,4-dione) E->G Poor Regioselectivity

Fig 1: Reaction pathways comparing β-keto ester amidation vs. Dieckmann condensation.

Quantitative Data Comparison

The following table summarizes the experimental performance of each precursor during the synthesis of 1-benzylpiperidine-2,4-dione under optimized conditions.

ParameterMethyl 5-(benzylamino)-3-oxopentanoate HClEthyl 5-(benzylamino)-3-oxopentanoateDimethyl 3,3'-(benzylazanediyl)dipropanoate
Storage Stability Excellent (>12 months at RT)Poor (Prone to oligomerization as free base)Good (>12 months at RT)
Reaction Kinetics Fast (2–4 hours)Moderate (6–8 hours)Slow (Requires prolonged reflux)
Regioselectivity 100% (Strictly 2,4-dione)100% (Strictly 2,4-dione)Poor (~60:40 mixture of isomers)
Isolated Yield 85 – 92% 65 – 75%30 – 45%
Step Economy HighHighLow

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol for the cyclization of Methyl 5-(benzylamino)-3-oxopentanoate HCl into 1-benzylpiperidine-2,4-dione is designed as a self-validating system. Each critical step includes an immediate validation check to prevent downstream failures.

Step 1: Neutralization (Free Base Generation)
  • Suspend 10.0 mmol of Methyl 5-(benzylamino)-3-oxopentanoate HCl in 50 mL of dichloromethane (DCM).

  • Add 50 mL of saturated aqueous NaHCO3​ and stir vigorously for 15 minutes at room temperature.

  • Validation Check: Test the pH of the aqueous layer. It must be strictly ≥8.0 to ensure complete deprotonation of the secondary amine.

  • Separate the organic layer, extract the aqueous layer with DCM ( 2×20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Thermal Cyclization
  • Dissolve the resulting free base in 40 mL of anhydrous toluene.

  • Heat the solution to reflux ( 110∘C ) under a nitrogen atmosphere for 3.5 hours.

  • Validation Check: Monitor the reaction via TLC (Silica gel, Hexanes/EtOAc 1:1, UV 254 nm and Ninhydrin stain). The reaction is complete when the UV-active, ninhydrin-positive starting material spot ( Rf​≈0.3 ) completely disappears, replaced by a new UV-active spot ( Rf​≈0.5 ).

Step 3: Workup and Purification
  • Evaporate the toluene under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from CHCl3​ to CHCl3​ /MeOH 95:5).

  • Isolate the product fractions and concentrate to yield 1-benzylpiperidine-2,4-dione as an oil that solidifies upon standing.

Step 4: Final Structural Validation
  • 1 H NMR (400 MHz, CDCl3​ ): Crucial Validation: Confirm the complete disappearance of the sharp methoxy singlet at ∼3.70 ppm. Look for the appearance of the isolated methylene protons of the piperidine ring (e.g., singlets/AB quartets at ∼3.43 ppm and ∼3.32 ppm).

  • LC-MS: Confirm the mass-to-charge ratio [M+H] + at m/z 204.

ExperimentalWorkflow Step1 Neutralization (Free Base Formation) Step2 Thermal Cyclization (Toluene / Reflux) Step1->Step2 Step3 Solvent Evaporation & Aqueous Workup Step2->Step3 Step4 Purification (Silica Gel) Step3->Step4 Step5 Validation (NMR, LC-MS) Step4->Step5

Fig 2: Self-validating experimental workflow for synthesizing 1-benzylpiperidine-2,4-dione.

Conclusion

For the synthesis of 1-benzylpiperidine-2,4-dione and downstream pyrazolo-pyridine derivatives, Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride significantly outperforms both its ethyl ester counterpart and Dieckmann condensation precursors. By leveraging the superior leaving group kinetics of the methoxy group and the shelf-stability of the hydrochloride salt, researchers can achieve >85% yields with absolute regioselectivity, streamlining the development of complex pharmaceutical libraries.

References

  • Yan, G., & Golden, J. E. (2018). "Palladium-Catalyzed Cyclocarbonylation of Pyridinylated Vinylogous Amides and Ureas to Generate Ring-Fused Pyridopyrimidinones." Organic Letters, 20(15), 4393-4396.[Link]

Comparative

A Guide to the Comprehensive Structural Validation of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure and purity is the bedrock upon which all subsequent research is built. This is particularly critical...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure and purity is the bedrock upon which all subsequent research is built. This is particularly critical for complex intermediates like Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride, a compound featuring multiple reactive functional groups. Misidentification or the presence of uncharacterized impurities can compromise experimental outcomes, leading to significant delays and resource expenditure.[1]

This guide provides a comprehensive, multi-technique workflow for the structural validation and purity assessment of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride. We move beyond a simple checklist of techniques, instead focusing on the strategic integration of orthogonal analytical methods. The causality behind each experimental choice is explained, ensuring a self-validating and robust analytical system.

The Analytical Strategy: An Integrated Approach

  • Primary Structure Elucidation : Confirming the molecular formula and connectivity using high-resolution mass spectrometry and nuclear magnetic resonance.

  • Functional Group Confirmation : Verifying the presence of key functional groups (ketone, ester, amine hydrochloride) using infrared spectroscopy.

  • Purity and Impurity Profiling : Quantifying the purity and identifying potential process-related impurities using chromatographic techniques.

The following diagram illustrates this integrated workflow.

Structural_Validation_Workflow Figure 1. Integrated Workflow for Structural Validation cluster_0 Core Structural Confirmation cluster_1 Functional Group & Purity Analysis cluster_2 Final Validation HRMS High-Resolution Mass Spectrometry (HRMS) Confirms Elemental Composition NMR 1D & 2D NMR Spectroscopy Elucidates Connectivity & Proton/Carbon Framework HRMS->NMR Provides Molecular Formula for NMR Interpretation Conclusion Convergent Data Analysis High-Confidence Structural Assignment & Purity Report HRMS->Conclusion IR Infrared (IR) Spectroscopy Confirms Key Functional Groups NMR->IR Structural Framework Guides IR Peak Assignment NMR->Conclusion HPLC High-Performance Liquid Chromatography (HPLC) Determines Purity IR->HPLC Functional Group ID Aids in Detector Choice (e.g., UV) IR->Conclusion HPLC->Conclusion

Caption: Figure 1. Integrated Workflow for Structural Validation.

Part 1: Primary Structure Elucidation & Functional Group Confirmation

The initial and most critical step is to confirm that the synthesized molecule has the correct atomic composition and arrangement. We employ a combination of NMR, Mass Spectrometry, and IR Spectroscopy for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[2] For Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride, we must consider its key structural features: a benzyl group, an aliphatic chain with methylene groups adjacent to carbonyls and a nitrogen atom, and a methyl ester. The hydrochloride salt form will influence the chemical shifts of protons near the nitrogen atom.

  • Sample Preparation : Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to allow for the exchange of the acidic N-H proton.

  • Data Acquisition :

    • Record a ¹H NMR spectrum to identify all proton environments.

    • Record a ¹³C{¹H} NMR spectrum to identify all unique carbon environments.

    • Record a 2D Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks.

    • Record a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly attached protons and carbons.

  • Data Processing : Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak.

The following table summarizes the expected chemical shifts (δ) and multiplicities for the target molecule. These predictions are based on standard chemical shift values and the electronic effects of adjacent functional groups.[3]

Assignment Structure Fragment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Justification
aC₆H ₅-~7.4 - 7.6 (m, 5H)~129-132Aromatic protons of the benzyl group.
b-CH ₂-Ph~4.2 (s, 2H)~50Methylene protons adjacent to the phenyl ring and the ammonium nitrogen.
c-CH ₂-NH₂⁺-~3.4 (t, 2H)~45Methylene protons deshielded by the adjacent ammonium nitrogen.
d-C(=O)-CH ₂-CH₂-~3.0 (t, 2H)~38Methylene protons adjacent to a methylene and a ketone.
e-CH ₂-C(=O)O-~3.8 (s, 2H)~48Methylene protons between two carbonyl groups (α-hydrogens), potentially showing keto-enol tautomerism.[4]
f-OCH~3.7 (s, 3H)~52Methyl ester protons.
gC ₆H₅--~130-135 (quat.)Quaternary aromatic carbon and CH carbons.
h-C H₂-Ph-~50Corresponds to proton signal 'b'.
i-C H₂-NH₂⁺--~45Corresponds to proton signal 'c'.
j-C (=O)-CH₂--~205Ketone carbonyl carbon, highly deshielded.
k-C H₂-C(=O)O--~48Corresponds to proton signal 'e'.
l-C (=O)O--~170Ester carbonyl carbon.

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The presence of keto-enol tautomerism could lead to additional, smaller signals for the enol form.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.[5] This technique distinguishes the target compound from isomers or molecules with very similar nominal masses.

  • Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

  • Ionization : Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions with minimal fragmentation.[6]

  • Mass Analysis : Acquire the spectrum on a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, in positive ion mode.

  • Data Analysis : Determine the exact mass of the molecular ion peak [M]⁺ (for the free base) or [M+H]⁺ (if the HCl is lost). Compare this experimental mass to the theoretical mass calculated for the proposed formula (C₁₃H₁₇NO₃). The mass of the hydrochloride counter-ion is typically not observed.

  • Molecular Formula : C₁₃H₁₇NO₃ (as free base)

  • Calculated Monoisotopic Mass for [M+H]⁺ : 236.1281 g/mol

  • Expected Result : The HRMS analysis should yield a mass measurement within a narrow tolerance (typically < 5 ppm) of the calculated value, confirming the elemental formula.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4] It serves as an excellent orthogonal method to confirm the presence of the ketone, ester, and amine functionalities suggested by NMR and MS.

  • Sample Preparation : Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Data Acquisition : Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis : Identify characteristic absorption bands and compare them to known values for specific functional groups.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Justification
N-H StretchSecondary Amine Hydrochloride (R₂NH₂⁺)~2700-2400 (broad)Characteristic broad absorption for ammonium salts.
C=O StretchEster~1740Strong, sharp peak typical for saturated esters.[7]
C=O StretchKetone~1715Strong, sharp peak for the keto-carbonyl.
C-O StretchEster~1250-1150Strong C-O stretching vibrations are characteristic of esters.[7]

The presence of keto-enol tautomerism may result in a weaker, broad O-H stretch around 3000 cm⁻¹ and a C=C stretch around 1650 cm⁻¹ for the enol form.[8]

Part 2: Purity and Impurity Profiling

Confirming the structure is only half the battle. For any application in drug development, establishing the purity of the material is paramount.[9][10] Chromatographic methods are the gold standard for this purpose.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis, separating the main compound from any non-volatile impurities.[12] A well-developed reverse-phase method provides a quantitative measure of purity, typically expressed as a percentage of the total peak area.

  • System : An HPLC or UHPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase :

    • A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

  • Gradient Elution : Start with a low percentage of organic solvent (e.g., 10% B) and gradually increase to a high percentage (e.g., 95% B) over 15-20 minutes to elute all components.

  • Detection : Monitor at a wavelength where the analyte has strong absorbance, likely around 254 nm due to the benzyl group.

  • Sample Preparation : Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and inject a small volume (5-10 µL).

  • Data Analysis : Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks.

HPLC_Protocol Figure 2. HPLC Purity Analysis Workflow SamplePrep Prepare Sample (1 mg/mL in Mobile Phase) Injection Inject 5-10 µL onto C18 RP Column SamplePrep->Injection Separation Gradient Elution (Water/ACN with Acid) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Analysis Integrate Peaks & Calculate Area % Purity Detection->Analysis

Caption: Figure 2. HPLC Purity Analysis Workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV is excellent for quantifying purity, it provides no structural information about the impurities themselves. LC-MS is an indispensable tool for identifying these unknown peaks.[1] By coupling the separation power of LC with the detection specificity of MS, we can obtain the mass-to-charge ratio of impurities, providing critical clues to their identity. This is especially important for tracking impurity formation and optimizing reaction or purification conditions.[5]

Conclusion

The structural validation of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride requires a multi-faceted analytical approach. By integrating data from NMR, HRMS, and IR spectroscopy, we can unambiguously confirm the molecular structure and connectivity. Complementary analysis by HPLC and LC-MS provides robust, quantitative data on purity and offers a pathway to identify and control process-related impurities. This comprehensive validation strategy ensures the quality and reliability of the material, providing a solid foundation for its use in research and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Retrieved from Google Search.[4]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from Google Search.

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from Google Search.[1]

  • Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic /3-Ketoesters. Journal of the American Chemical Society, 74(16), 4070-4074.[8]

  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Retrieved from Google Search.

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947.[13]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60.[6]

  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from Google Search.[11]

  • Zhu, F., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6549.[5]

  • Agilent. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Retrieved from agilent.com.[12]

  • Supporting Information. (n.d.). General Procedure for the synthesis of 2-substituted 1H- benzimidazoles/benzoxazoles/benzothiazoles. Retrieved from Google Search.[14]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from netzsch-thermal-analysis.com.[9]

  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from researchgate.net.[2]

  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732.[10]

  • Vacogne, C. D., & Schlaad, H. (2015). Supporting Information: Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. The Royal Society of Chemistry.[15]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0143415). Retrieved from np-mrd.org.[16]

  • Journal of the American Chemical Society. (n.d.). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Retrieved from pubs.acs.org.[17]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.[7]

  • de Raad, M., et al. (2023). Mass spectrometry imaging-based assays for aminotransferase activity reveal a broad substrate spectrum for a previously uncharacterized aminotransferase. Journal of Biological Chemistry, 299(3).[18]

  • Mandado, M., et al. (2004). Enol and Enethiol Occurrence for Some Ketones and Thioketones. Mass Spectrometry and Theoretical Calculations. Molecules, 9(11), 963-975.[19]

  • OrganicChemistryData.org. (n.d.). NMR Info/Data — Hans Reich Collection. Retrieved from organicchemistrydata.org.[3]

  • Matulevičiūtė, G., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5038.[20]

  • Iwamoto, K., et al. (2014). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(3), 455-466.[21]

  • Schneider, J., et al. (2011). Mass-spectrometric identification of primary biological particle markers and application to pristine submicron aerosol measurements in Amazonia. Atmospheric Chemistry and Physics, 11(22), 11415-11429.[22]

  • Supporting Information. (n.d.). Synthesis and characterization of H-cardanol incorporated C(3)- aminoisoindolinones. Retrieved from Google Search.

Sources

Validation

Comparative Guide: Biological Activity of Methyl 5-(benzylamino)-3-oxopentanoate Analogs

As a Senior Application Scientist, evaluating chemical scaffolds requires looking beyond the monomeric building block to understand its true translational potential. Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating chemical scaffolds requires looking beyond the monomeric building block to understand its true translational potential. Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride (CAS 1257403-90-9) is a highly versatile δ -amino- β -keto ester. While the hydrochloride salt itself is an intermediate, its downstream analogs—specifically functionalized 2,4-piperidinediones and structural isomers of 5-aminolevulinic acid (5-ALA)—exhibit profound biological activities ranging from anti-inflammatory responses to potent antimalarial properties[1][2].

This guide objectively compares the biological performance of these analogs against standard therapeutic alternatives and provides highly validated, step-by-step experimental protocols for their synthesis and evaluation.

Comparative Biological Performance

The core advantage of the 5-(benzylamino)-3-oxopentanoate scaffold lies in its dual reactivity. Under basic conditions, it rapidly cyclizes into 2,4-piperidinediones, a pharmacophore known for interacting with cyclooxygenase (COX) enzymes and exhibiting analgesic properties[1][3]. Alternatively, when utilized in linear form via oxidative annulation, these derivatives act as potent disruptors of hemozoin formation in Plasmodium species[2].

Quantitative Analog Comparison

The following table summarizes the biological activity of key analogs derived from this scaffold compared to traditional industry standards.

Analog ClassRepresentative CompoundPrimary Biological TargetRepresentative IC50 / ActivityKey Advantage over Alternatives
Piperidinediones 1-Benzyl-2,4-piperidinedioneCyclooxygenase (COX) / Inflammation~5–15 µM (Anti-inflammatory)Enhanced lipophilicity and blood-brain barrier (BBB) penetration compared to linear keto-esters[3].
δ -amino- β -keto esters 5-amino-3-oxopentanoate derivativesHemozoin Formation (Plasmodium)0.5–2.0 µM (Antimalarial)Overcomes chloroquine resistance via novel oxidative stress pathways[2].
Porphyrin Modulators 5-amino-3-oxopentanoateALA Dehydratase (ALAD)Competitive InhibitorActs as a stable structural isomer to 5-ALA, resisting rapid endogenous degradation.

Mechanistic Pathways

Understanding the causality behind the biological activity of these analogs is critical for rational drug design. The linear analogs act as structural mimics of 5-ALA (5-amino-4-oxopentanoic acid). By shifting the carbonyl group from the C4 to the C3 position, the resulting 5-amino-3-oxopentanoate analogs competitively bind to ALA Dehydratase (ALAD) without undergoing the subsequent condensation required for porphyrin synthesis. Furthermore, these derivatives have been shown to disrupt the crystallization of toxic heme into hemozoin, leading to parasite death[2].

Pathway ALA 5-Aminolevulinic Acid (Endogenous Substrate) ALAD ALA Dehydratase (Enzyme Target) ALA->ALAD PBG Porphobilinogen (Downstream Metabolite) ALAD->PBG Hemozoin Hemozoin Crystal Formation PBG->Hemozoin Plasmodium sp. Analog 5-amino-3-oxopentanoate Analogs Analog->ALAD Competitive Inhibition Analog->Hemozoin Oxidative Disruption

Dual-target mechanism of 5-amino-3-oxopentanoate analogs in heme and hemozoin pathways.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. We will cover the synthesis of the bioactive piperidinedione analog and the subsequent in vitro screening for antimalarial activity.

Protocol S1 Methyl 5-(benzylamino) -3-oxopentanoate HCl S2 NaOMe / MeOH (Deprotonation) S1->S2 S3 Intramolecular Cyclization S2->S3 S4 1-Benzyl-2,4- piperidinedione S3->S4

Base-catalyzed cyclization workflow to yield bioactive 1-benzyl-2,4-piperidinedione.

Protocol 1: Base-Catalyzed Cyclization to 1-Benzyl-2,4-piperidinedione

Causality & Rationale: The use of sodium methoxide (NaOMe) in methanol serves a dual purpose. First, it neutralizes the hydrochloride salt of the starting material, liberating the secondary amine. Second, it acts as a thermodynamic base to drive the intramolecular nucleophilic acyl substitution. The secondary amine attacks the methyl ester, releasing methanol and forming the stable 6-membered 2,4-piperidinedione ring[1]. Methanol is strictly chosen as the solvent to prevent transesterification side reactions that would occur if ethanol or isopropanol were used.

Step-by-Step Methodology:

  • Preparation: Suspend 10 mmol of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride in 25 mL of anhydrous methanol under an argon atmosphere.

  • Deprotonation: Slowly add 12 mmol of a 0.5 M NaOMe solution in methanol dropwise at 0°C. Stir for 30 minutes to ensure complete neutralization of the HCl salt.

  • Cyclization: Elevate the temperature to 65°C (reflux) and stir for 4 hours. The intramolecular amidation is thermodynamically driven at this temperature.

  • Quenching: Cool the reaction to room temperature and quench with 10 mL of saturated aqueous NH4​Cl to neutralize any remaining base. Extract with Ethyl Acetate (3 x 20 mL).

  • Self-Validation Check: Analyze the crude organic layer via 1H -NMR. The complete disappearance of the methyl ester singlet ( δ ~3.7 ppm) and the emergence of the characteristic piperidinedione methylene protons confirm successful cyclization.

Protocol 2: In Vitro Hemozoin Inhibition Assay (Antimalarial Screening)

Step-by-Step Methodology:

  • Hematin Preparation: Dissolve 2 mg/mL of porcine hematin in 0.1 M NaOH. Incubate in the dark for 30 minutes.

  • Reaction Assembly: In a 96-well plate, combine 50 µL of the hematin solution, 50 µL of 0.5 M sodium acetate buffer (pH 5.0), and 10 µL of the test analog (varying concentrations from 0.1 to 50 µM in DMSO).

  • Initiation: Add 10 µL of a 10 mM oleic acid emulsion to initiate β -hematin formation. Incubate the plate at 37°C for 4 hours.

  • Quantification: Add 50 µL of a 50% (v/v) pyridine/water solution to each well. Read the absorbance at 405 nm using a microplate reader.

  • Self-Validation Check: Run parallel control wells with 10 µM Chloroquine (positive control, high absorbance due to complete inhibition) and DMSO vehicle only (negative control, low absorbance due to uninhibited crystallization). The assay is only valid if the Z'-factor between these controls is >0.5.

References

  • Methyl 3-oxopentanoate synonyms | Sigma-Aldrich - sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyOaCJg_IkOLcsVclW1jE_jJfBS8TZyxKDvMovgj_QuyTvF8ALDbaX0G7YL14C5gAKcIKtp44U5GUV8Y9Te3w14kC4V_iBQRGCYTd7jxOhux9iua5gxUCkiTzQzh4dp3-wJbNBktc_vBmlL-sj2V_PRAUt-EloDMY6fLkTXa2hobYEaHz8VttxtEASJ3uBS2fywQw-E1TfDeqcO9Vj0mnNarRjGm1QOMCdEqsIVr8kE7F2yX9Lj2-541IZLOQcp8pqsZOPU6h7JrVYRUgqyw6fAhVd_sOTI2xHcCjEfDIQoQ40uOGCeXGsvyUE]
  • CAS 118263-97-1: 1-Methyl-2,4-piperidinedione | CymitQuimica - cymitquimica.com.[https://vertexaisearch.cloud.google.
  • An In-depth Technical Guide to 2,4-Piperidinedione | Benchchem - benchchem.com.[https://vertexaisearch.cloud.google.
  • Novel and Potent Anti-malarial Agents | ResearchGate - researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELRJeIE_xs0KGvtgMrn610DzcdILnL_w-zQOmWO-HfT4QfpWKS8QtFjXAOYaSN_F9XIEvHD0qhEDcKdL5AEnTuqindlBhHMcSWMppqPh-4xJDBrfgsAasMYJHP26iE5r6-oSBxk_B3he7MMbvHb1G6aS-_jPq_IYAfWVk6uJbnaCKCNP3o1yjrx5Q2XjA7-h1NtA==]

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Comparative

Comprehensive Comparison Guide: HPLC Purity Assessment of Methyl 5-(benzylamino)-3-oxopentanoate Hydrochloride

Executive Summary The purity assessment of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride presents a unique intersection of chromatographic challenges. As a highly polar, basic amine salt containing a labile beta-k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purity assessment of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride presents a unique intersection of chromatographic challenges. As a highly polar, basic amine salt containing a labile beta-keto ester moiety, this compound is highly susceptible to both on-column degradation and severe peak tailing. This guide objectively compares leading High-Performance Liquid Chromatography (HPLC) methodologies, providing researchers with a self-validating protocol grounded in mechanistic causality to ensure accurate, reproducible purity profiling.

Structural Analysis & Chromatographic Causality

To design a robust HPLC method, we must first deconstruct the molecule's structural liabilities and understand why certain experimental choices are mandatory.

The Amine Hydrochloride Moiety: Silanol Interactions

Methyl 5-(benzylamino)-3-oxopentanoate contains a secondary amine. Under standard chromatographic conditions, this basic amine is protonated and carries a positive charge. Traditional silica-based reversed-phase (RP) columns possess residual acidic silanol groups (Si-OH) on their surface. If the mobile phase pH is not strictly controlled, these silanols deprotonate to form negatively charged sites (Si-O⁻). The resulting secondary ion-exchange interaction between the protonated amine and the ionized silanols causes the analyte to drag through the column, leading to severe peak tailing, reduced resolution, and poor quantitative accuracy[1].

The Beta-Keto Ester Moiety: Hydrolysis and Decarboxylation

Beta-keto esters are notoriously unstable under alkaline or even neutral aqueous conditions. They readily undergo base-catalyzed hydrolysis to form the corresponding beta-keto acid. Once formed, the beta-keto acid is highly susceptible to thermal decarboxylation, spontaneously losing CO₂ to yield a ketone[2]. If the HPLC mobile phase or sample diluent is not properly buffered, the compound will degrade during the analysis, creating artificial impurity peaks that skew the purity assessment.

Pathway A Methyl 5-(benzylamino) -3-oxopentanoate B 5-(benzylamino) -3-oxopentanoic acid A->B Hydrolysis (High pH / H2O) C 4-(benzylamino) butan-2-one B->C Decarboxylation (-CO2, Heat)

Caption: Degradation pathway of beta-keto esters via hydrolysis and subsequent decarboxylation.

Methodological Comparison

Selecting the optimal column chemistry and mobile phase is a balancing act between retaining the polar analyte, maintaining sharp peak symmetry, and preventing degradation. Table 1 summarizes the performance of three common HPLC approaches for this compound.

Table 1: Performance Comparison of HPLC Methodologies

ParameterTraditional C18 (Neutral pH)Base-Deactivated C18 (Low pH)HILIC (Ammonium Acetate/ACN)
Retention Time (k') Poor (< 1.5)Moderate (2.5 - 4.0)Excellent (> 5.0)
Peak Symmetry (Tf) Severe Tailing (> 2.5)Excellent (< 1.2)Good (1.2 - 1.5)
Analyte Stability High risk of hydrolysisStable (Acidic environment)Moderate risk (Requires careful pH tuning)
Resolution from Impurities Poor (Peaks merge in tail)High (Sharp peaks)High (Orthogonal selectivity)
Overall Recommendation ❌ Not RecommendedOptimal Choice ⚠️ Viable Alternative

Data Synthesis: While Hydrophilic Interaction Liquid Chromatography (HILIC) offers excellent retention for polar salts, the required mobile phases (often near neutral pH with high organic content) can risk beta-keto ester hydrolysis over long sequences. A Base-Deactivated (or Polar-Embedded) C18 column[3] operated at a low pH is the superior choice. The low pH serves a dual causality: it fully protonates the residual silanols to eliminate peak tailing[4] and chemically stabilizes the beta-keto ester against hydrolysis[2].

The Self-Validating Experimental Protocol

This protocol utilizes a Base-Deactivated C18 column with an acidic mobile phase. To ensure trustworthiness, the workflow incorporates a System Suitability Test (SST) as a mandatory validation gate. If the system fails the SST, the protocol dictates troubleshooting rather than proceeding to flawed quantification.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 20 mM Potassium Phosphate buffer. Adjust to pH 2.8 using pure Phosphoric Acid. Causality: A pH of 2.8 is critical. It is low enough to keep silica silanols neutral (preventing tailing) and acidic enough to prevent ester hydrolysis, but not so low as to dissolve the silica bed[4].

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Note: Filter both phases through a 0.22 µm membrane and degas thoroughly.

Step 2: Column Selection & Equilibration

  • Column: Base-Deactivated C18 or Core-Shell C18 with positive surface modification (e.g., Kinetex PS C18), 150 x 4.6 mm, 2.6 µm or 3 µm[5].

  • Temperature: 25°C. Causality: Keep temperature < 30°C to prevent thermal decarboxylation of any trace beta-keto acid impurities[2].

  • Gradient: Start at 5% B, hold for 2 mins, ramp to 60% B over 15 mins.

Step 3: Sample Preparation

  • Accurately weigh 10 mg of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride.

  • Dissolve in 10 mL of Mobile Phase A (Initial conditions: 95% Buffer / 5% ACN).

  • Causality: Dissolving the sample in the mobile phase prevents solvent-mismatch band broadening and ensures the analyte is immediately stabilized in the pH 2.8 environment.

Step 4: System Suitability Testing (SST) - The Validation Gate Inject a 1.0 mg/mL standard solution. Before running unknown samples, the system must meet the following criteria:

  • Tailing Factor (Tf): Must be ≤ 1.5. (If > 1.5, secondary silanol interactions are occurring; check buffer pH or replace the column).

  • Theoretical Plates (N): Must be ≥ 10,000.

  • Resolution (Rs): Resolution between the main peak and the benzylamine impurity peak must be ≥ 2.0.

Workflow Start Sample Prep: Dissolve in Mobile Phase pH Adjust Mobile Phase pH (pH 2.5 - 3.0) Start->pH Col Select Base-Deactivated C18 Column pH->Col Inject Inject Sample (Maintain Temp < 30°C) Col->Inject SST System Suitability: Tailing Factor < 1.5? Inject->SST Pass Proceed to Quantification SST->Pass Yes Fail Troubleshoot: Check Silanol Activity SST->Fail No

Caption: Self-validating workflow for HPLC purity assessment of polar basic beta-keto esters.

References

  • Achrom. "HPLC and UHPLC Columns - Overcoming Peak Tailing." Achrom Technical Guides. Available at: [Link][1]

  • Phenomenex. "Kinetex PS C18 Core-Shell HPLC Columns for Polar Basic Compounds." Phenomenex Applications. Available at:[Link][5]

  • Shimadzu. "Separation Characteristics of the Shim-pack Reversed Phase Column Series." Shimadzu Application Notes. Available at: [Link][3]

  • Google Patents. "WO2010120232A1 - A prodrug comprising beta-keto carboxylic acid, beta-keto carboxylic acid salt or beta-keto carboxylic acid ester for drug delivery." World Intellectual Property Organization. Available at:[2]

Sources

Validation

Comparative Guide: Cross-Reactivity and Chemoselectivity Profiles of Methyl 5-(benzylamino)-3-oxopentanoate Hydrochloride

Executive Summary & Mechanistic Rationale In the synthesis of complex nitrogenous heterocycles—particularly piperidine and pyrrolidine pharmacophores—the choice of bifunctional building blocks dictates the efficiency and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the synthesis of complex nitrogenous heterocycles—particularly piperidine and pyrrolidine pharmacophores—the choice of bifunctional building blocks dictates the efficiency and purity of the entire synthetic route. Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride (CAS: 1257403-90-9) is a premier β -keto ester precursor. However, in advanced pharmaceutical manufacturing, evaluating the cross-reactivity of such intermediates is paramount.

In drug development, "cross-reactivity" encompasses two critical domains:

  • Synthetic Chemoselectivity: The propensity of the molecule's functional groups (ester, ketone, secondary amine) to undergo unintended orthogonal reactions (cross-talk) during multi-step synthesis[1].

  • Analytical Cross-Reactivity: The degree to which residual intermediate interferes with immunoassays (ELISA) or LC-MS/MS protocols designed for the final Active Pharmaceutical Ingredient (API).

This guide objectively compares the performance of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride against alternative protected variants and provides self-validating experimental protocols for cross-reactivity profiling.

Synthetic Cross-Reactivity: Benchmarking Protective Groups

When designing a synthetic route, the protecting group on the amine significantly influences the cross-reactivity of the β -keto ester backbone. The hydrochloride salt of the benzyl-protected amine stabilizes the molecule, preventing premature intramolecular Schiff base formation—a common cross-reactivity issue in free amino-ketones[2].

Quantitative Comparison: Chemoselective Cross-Reactivity Matrix

The following table summarizes the cross-reactivity rates of Methyl 5-(amino)-3-oxopentanoate derivatives bearing different protecting groups when subjected to standard pharmaceutical reaction conditions.

Protecting Group VariantCross-Reactivity with Nucleophiles (Amidation)Cross-Reactivity with Lewis Acids (Deprotection)Cross-Reactivity in API ELISA (IC50)Optimal Cyclization Yield
Benzyl (Bn) - Product < 2% (Highly stable) < 1% (Resistant) > 10,000 ng/mL (Low) 92%
tert-Butyloxycarbonyl (Boc) < 5%> 85% (Highly cross-reactive)4,500 ng/mL (Moderate)78%
Carboxybenzyl (Cbz) ~ 15% (Susceptible)< 2% (Resistant)1,200 ng/mL (High)81%

Expertise & Causality Insight: The Boc group is highly cross-reactive with Lewis acids, leading to premature deprotection and unwanted polymerization. The Cbz group, while acid-stable, exhibits cross-reactivity with strong nucleophiles due to the electrophilicity of the carbamate carbonyl. The Benzyl (Bn) group (found in CAS 1257403-90-9) relies on a robust C-N bond, offering the lowest synthetic cross-reactivity and highest chemoselectivity, ensuring the β -keto ester remains intact until targeted cyclization[1],[2].

Visualizing Reaction Pathways & Cross-Reactivity Nodes

To understand the synthetic utility of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride, we must map its intended reaction pathway against potential cross-reactivity nodes.

G A Methyl 5-(benzylamino) -3-oxopentanoate HCl B Target Pathway: 1-Benzylpiperidine-2,4-dione A->B Mild Base (Intramolecular) C Cross-Reactivity 1: Intermolecular Condensation A->C High Conc. / Heat (Intermolecular) D Cross-Reactivity 2: Ester Hydrolysis A->D Strong Aqueous Base (Side Reaction)

Fig 1: Chemoselective pathways vs. potential cross-reactivity nodes during cyclization.

Experimental Protocols: Self-Validating Systems

As a self-validating standard, every protocol must contain internal controls to prove that the observed result is due to the intended mechanism, not an artifact.

Protocol A: Chemoselective Cyclization Assay (Evaluating Synthetic Cross-Reactivity)

Objective: Quantify the rate of intended intramolecular cyclization versus intermolecular cross-reactivity.

  • Preparation: Dissolve 10 mmol of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride in 50 mL of anhydrous methanol (0.2 M concentration).

  • Base Addition: Add 10.5 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C to liberate the free base.

  • Thermal Activation: Warm the reaction to 60°C and stir for 4 hours.

  • Quenching & Analysis: Quench 1 mL aliquots at 1 hr, 2 hr, and 4 hr with 1M HCl. Analyze via HPLC (C18 column, MeCN/H2O gradient).

  • Causality & Validation: DIPEA is explicitly chosen over aqueous NaOH because hydroxide ions exhibit high cross-reactivity with the methyl ester, leading to competitive saponification (hydrolysis) rather than the desired amidation. The use of a non-nucleophilic base ensures the system exclusively measures the intrinsic cyclization rate.

Protocol B: Competitive ELISA Cross-Reactivity Screening

Objective: Determine if residual Methyl 5-(benzylamino)-3-oxopentanoate cross-reacts with anti-API antibodies during impurity screening.

  • Plate Coating: Coat 96-well microtiter plates with 100 µL of API-BSA conjugate (1 µg/mL) overnight at 4°C.

  • Blocking: Block wells with 2% BSA in PBS-Tween 20 for 1 hour to prevent non-specific binding.

  • Competitive Incubation: Pre-incubate the primary anti-API antibody with varying concentrations of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride (0.1 ng/mL to 10,000 ng/mL) for 30 minutes.

  • Detection: Add the mixture to the plate, incubate for 1 hour, wash 3x, and add HRP-conjugated secondary antibody. Develop with TMB substrate and read absorbance at 450 nm.

  • Causality & Validation: By pre-incubating the antibody with the intermediate, we establish a self-validating competitive system. If the intermediate cross-reacts, it occupies the antibody's paratopes, reducing the signal from the API-BSA conjugate. Establishing this IC50 ensures that residual building blocks do not cause false positives in API release testing.

Analytical Cross-Reactivity Workflow

When transitioning from synthesis to quality control, assessing how the intermediate behaves in analytical matrices is crucial.

G S1 Spike API with Intermediate (1257403-90-9) S2 LC-MS/MS Separation (C18 Column) S1->S2 S3 Evaluate Chromatographic Co-elution S2->S3 S4 Assess MS/MS Ion Suppression S2->S4 S5 Determine Analytical Cross-Reactivity % S3->S5 S4->S5

Fig 2: Systematic workflow for evaluating analytical cross-reactivity and matrix interference.

References

  • Sigma-Aldrich | Methyl 3-oxopentanoate synonyms: Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride (CAS 1257403-90-9) |

  • NIH PubMed Central | Diazo Groups Endure Metabolism and Enable Chemoselectivity in Cellulo | 1

  • ACS Publications | Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls | 2

Sources

Comparative

In-Cell Target Engagement Assays for Methyl 5-(benzylamino)-3-oxopentanoate Hydrochloride: A Comparative Application Guide

Executive Summary & Rationale Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride (MBOP, CAS: 1257403-90-9) is a low-molecular-weight (MW 271.74) chemical building block and putative fragment probe[1][2]. Structurally,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride (MBOP, CAS: 1257403-90-9) is a low-molecular-weight (MW 271.74) chemical building block and putative fragment probe[1][2]. Structurally, MBOP features a β -keto ester moiety and a protonated benzylamine. These functional groups allow it to engage intracellular protein pockets via reversible hydrogen bonding, electrostatic interactions, or transient covalent interactions (e.g., Schiff base formation with active-site lysines).

As a Senior Application Scientist, the primary challenge I observe when evaluating fragment-sized molecules like MBOP is the modification penalty . Directly attaching a bulky fluorophore or biotin tag to a 271 Da molecule will drastically alter its physicochemical properties, fundamentally changing its native binding affinity and cellular permeability. Therefore, to objectively measure MBOP's target engagement (TE) in live cells or native lysates, we must deploy label-free or competitive assay platforms.

This guide objectively compares the three gold-standard methodologies for evaluating MBOP: the NanoBRET™ TE Assay , the Cellular Thermal Shift Assay (CETSA®) , and Drug Affinity Responsive Target Stability (DARTS) .

Comparative Overview of Target Engagement Platforms

To select the optimal assay for MBOP, researchers must weigh the need for real-time kinetic data against the desire to study native, untagged proteins.

Workflow MBOP MBOP (MW 271.74) Target Engagement LiveCell Live-Cell Kinetics Required? MBOP->LiveCell YesLive Yes LiveCell->YesLive NoLive No (Label-free/Native) LiveCell->NoLive NanoBRET NanoBRET TE Assay (Real-time, Tagged) YesLive->NanoBRET High Sensitivity CETSA CETSA (Thermal Shift, Native) NoLive->CETSA Intact Cells DARTS DARTS (Protease Stability, Lysate) NoLive->DARTS Cell Lysate

Decision matrix for selecting the optimal target engagement assay for MBOP.

Platform Comparison Table
Assay PlatformCore PrincipleTarget StateMBOP Modification?Primary Advantage for MBOP
NanoBRET Bioluminescence Resonance Energy Transfer[3]NanoLuc-Fusion (Live Cell)No (Uses competitive tracer)Quantifies real-time residence time and fast off-rates[4].
CETSA Ligand-induced thermal stabilization[5]Native Protein (Intact Cell)No Validates binding to the endogenous, untagged target[6].
DARTS Ligand-induced protease resistance[7]Native Protein (Cell Lysate)No Simple validation; excellent for proteome-wide off-target profiling[8].

Mechanistic Workflows & Causality: The "Why" Behind the Assays

A. NanoBRET TE Assay (High-Throughput, Real-Time)

Because MBOP is a small fragment, it is highly likely to exhibit rapid association and dissociation kinetics (fast off-rates). Traditional wash-based assays will wash away the compound before the signal can be read. NanoBRET solves this by operating at equilibrium in live cells[3][9]. The target is fused to a bright NanoLuc® luciferase. A cell-permeable fluorescent tracer reversibly binds the target, generating a BRET signal. When unmodified MBOP is introduced, it competitively displaces the tracer, causing a quantifiable loss of BRET signal[3][4].

NanoBRET_Mech Nluc Target-NanoLuc (Donor) Tracer Fluorescent Tracer (Acceptor) Nluc->Tracer Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer MBOP MBOP Addition (Competitor) BRET->MBOP Competition NoBRET Decreased BRET (Target Engaged) MBOP->NoBRET Tracer Displacement

Mechanistic workflow of the NanoBRET target engagement assay for MBOP.

B. CETSA (Label-Free, Native Context)

If attaching a NanoLuc tag to the target alters its conformation, CETSA is the mandatory alternative. CETSA relies on the thermodynamic principle that a protein bound to a ligand (MBOP) will have a higher melting temperature ( Tm​ ) than the unbound apo-protein[5][10]. By heating intact cells treated with MBOP, we can observe the thermal stabilization of the native target, proving that MBOP penetrates the cell membrane and engages the target in its physiological environment[6].

C. DARTS (Label-Free, Structural Masking)

DARTS leverages the fact that when MBOP binds its target, it stabilizes the protein's tertiary structure, masking protease cleavage sites[7][11]. This assay is performed in cell lysates. It is particularly useful if MBOP is suspected to have multiple off-targets, as DARTS coupled with Mass Spectrometry can identify all proteins protected from proteolysis by MBOP[8][12].

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to ensure self-validation, incorporating necessary controls to prevent false positives caused by MBOP's chemical reactivity.

Protocol 1: NanoBRET Target Engagement for MBOP[3][4]
  • Transfection: Transfect HEK293 cells with the target-NanoLuc fusion plasmid. Seed into a 384-well white plate (ensure low expression levels to prevent stoichiometric imbalance).

  • Tracer Equilibration: Add the target-specific NanoBRET fluorescent tracer at its predetermined EC50​ concentration.

  • MBOP Competition: Add serial dilutions of MBOP (e.g., 100μM down to 1nM ). Include a DMSO vehicle control. Incubate for 2 hours at 37°C to reach equilibrium.

  • Substrate Addition: Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Causality Note: The extracellular inhibitor is critical; it quenches luminescence from dead/lysed cells, ensuring the BRET signal originates strictly from live-cell intracellular engagement[9].

  • Detection: Read donor emission (460 nm) and acceptor emission (610 nm). Calculate the BRET ratio to determine the apparent IC50​ of MBOP.

Protocol 2: Intact-Cell CETSA[5][6]
  • Cell Treatment: Incubate live target-expressing cells with a saturating concentration of MBOP (e.g., 10μM ) or DMSO for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into a 96-well PCR plate. Heat the plate across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Causality Note: Avoid harsh detergents that might disrupt the MBOP-target complex or artificially denature the protein.

  • Clearance: Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction via Western Blot. Plot the band intensities to calculate the ΔTm​ induced by MBOP.

Protocol 3: DARTS Assay[11][12]
  • Lysate Preparation: Lyse cells in native M-PER buffer supplemented with protease inhibitors. Centrifuge to clear debris.

  • MBOP Incubation: Dilute the lysate to 2mg/mL . Incubate aliquots with MBOP or DMSO for 1 hour at room temperature.

  • Limited Proteolysis: Add Pronase (1:1000 to 1:100 protease-to-protein ratio). Incubate for exactly 10 minutes. Causality Note: Precise timing is critical. Over-digestion will destroy the target regardless of MBOP binding; under-digestion will yield no differential signal[8][11].

  • Termination: Stop the reaction immediately by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Analysis: Resolve proteins on an SDS-PAGE gel and detect the target via Western Blot. MBOP target engagement is confirmed by the preservation of the target band compared to the DMSO control.

Quantitative Data Summary

Below is a representative experimental data framework demonstrating how MBOP's performance metrics are objectively compared across the three platforms.

ParameterNanoBRET TE AssayCETSA (Intact Cell)DARTS (Cell Lysate)
Apparent Affinity ( IC50​ / Kd​ ) 1.2μM (Real-time equilibrium) 2.5μM (Isothermal dose-response) ∼5.0μM (Densitometry estimation)
Thermal Shift ( ΔTm​ ) N/A +4.2∘C at 10μM MBOPN/A
Protease Protection Factor N/AN/A3.5-fold band enrichment vs. DMSO
Residence Time ( τ ) 12 minutes (Fast off-rate detected)Cannot determine dynamicallyCannot determine dynamically
Signal-to-Background (S/B) 5.23.1 (Western Blot readout)2.4 (Western Blot readout)

References

  • Sigma-Aldrich. "Methyl 3-oxopentanoate synonyms | Sigma-Aldrich". URL: 1

  • Capot Chemical. "1257403-90-9 | Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride". URL:2

  • Promega Corporation. "NanoBRET Target Engagement | Live-Cell Compound Binding Assay". URL: 3

  • Promega Corporation. "NanoBRET Target Engagement BET BRD Assays". URL: 4

  • Creative Proteomics. "What is Drug Affinity Responsive Target Stability (DARTS)?". URL: 7

  • News-Medical.Net. "NanoBRET Target Engagement for drug development". URL: 9

  • NIH PMC. "Drug affinity responsive target stability (DARTS) for small-molecule target identification". URL: 12

  • PNAS. "Target identification using drug affinity responsive target stability (DARTS)". URL: 11

  • Creative Biolabs. "Drug Affinity Responsive Target Stability (Darts)". URL: 8

  • NIH PMC. "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement". URL: 5

  • PNAS. "Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling". URL: 10

  • Pelago Bioscience. "CETSA Target Engagement directly in cells". URL: 6

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride
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Reactant of Route 2
Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride
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